(4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEKCLRYHZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Topic: Physicochemical Properties of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid Type: Technical Guide / Whitepaper[1]
CAS: 1704074-04-3 | Formula: C₈H₁₂BNO₃ | M.W.: 181.00 g/mol [1][2]
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Distinguished by its electron-rich pyridine core, this compound offers unique reactivity profiles in Suzuki-Miyaura cross-coupling reactions compared to its electron-deficient analogues.[1] This guide provides a comprehensive analysis of its physicochemical behavior, stability mechanisms, and optimized handling protocols for high-fidelity medicinal chemistry applications.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule features a pyridine-3-boronic acid core decorated with a 4-ethoxy group and a 6-methyl group.
-
4-Ethoxy Group (Ortho to Boron): This is the critical functional group.[1] Through resonance (+M effect), it significantly increases electron density at the C3 and C5 positions. This electron donation stabilizes the boronic acid against certain decomposition pathways but introduces steric bulk that influences catalyst approach during cross-coupling.
-
6-Methyl Group: Provides a mild inductive (+I) electron-donating effect and lipophilic bulk, modulating the solubility profile and metabolic stability of the final drug candidate.[1]
-
3-Boronic Acid Moiety: Positioned at the meta position relative to the pyridine nitrogen, this isomer avoids the rapid protodeboronation instability typically seen with 2-pyridyl boronic acids, making it a robust synthons.[1]
Visualizing Electronic Effects
The following diagram illustrates the electronic push-pull dynamics and steric environment of the molecule.
Figure 1: Electronic and steric influence map of substituents on the pyridine core.
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predictive models essential for formulation and synthesis planning.
| Property | Value / Description | Technical Insight |
| CAS Number | 1704074-04-3 | Validated identifier for procurement [1, 2]. |
| Molecular Weight | 181.00 g/mol | Ideal fragment size for "Rule of 5" compliant drug design. |
| Physical State | White to Off-White Solid | Hygroscopic; tends to form anhydrides (boroxines) upon drying.[1] |
| Solubility | High: DMSO, Methanol, DMFLow: Water, Hexanes | Amphiphilic nature due to the pyridine N (polar) and ethoxy/methyl (lipophilic). |
| pKa (Pyridine N) | ~6.5 (Predicted) | The 4-ethoxy group raises the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |
| pKa (Boronic Acid) | ~8.8 (Predicted) | Lewis acidity is modulated by the electron-rich ring; requires basic activation (pH > 9) for efficient coupling. |
| Storage | 2–8°C, Inert Gas | Moisture sensitive. Forms boroxines reversibly; store under Argon/Nitrogen. |
Synthetic Utility & Reactivity[1][3][4]
The Boroxine Equilibrium
Like most boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine).[1]
-
Observation: NMR spectra in non-polar solvents (CDCl₃) often show broadened peaks due to this dynamic equilibrium.
-
Implication: Stoichiometry calculations should account for the potential presence of boroxine (3 equivalents of acid = 1 equivalent of boroxine). In aqueous coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.
Suzuki-Miyaura Coupling Protocol
The electron-rich nature of this boronic acid makes the transmetallation step of the catalytic cycle slower than electron-deficient partners.[1] However, it is less prone to homocoupling.
Standardized Protocol for Heteroaryl Coupling:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2-3 equiv) or Cs₂CO₃ (for sterically demanding substrates).[1]
-
Solvent System: 1,4-Dioxane/Water (4:[1]1) or DME/Water.
-
Temperature: 80–100°C.
Critical Caution (Protodeboronation): While 3-pyridyl isomers are stable, the electron-donating ethoxy group can facilitate ipso-protonation under highly acidic conditions or high temperatures in protic solvents.[1] Avoid acidic workups.
Experimental Workflow: Optimized Cross-Coupling
This workflow is designed to minimize oxidative degradation and maximize yield.
Figure 2: Step-by-step Suzuki-Miyaura coupling workflow optimized for ethoxy-substituted pyridine boronic acids.
Storage and Stability Guidelines
To maintain the integrity of the C-B bond and prevent oxidative degradation:
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for high purity standards [3].[1]
-
Atmosphere: The compound is air-sensitive over long periods.[1] Store under Nitrogen or Argon .
-
Moisture: Hygroscopic. Store in a desiccator. If the solid becomes "gummy," it indicates hydrolysis or partial boroxine formation; this can often be reversed in situ during reaction by adding water.
References
-
ChemicalBook. this compound Property Data. Available at:
-
ChemShuttle. Catalog Entry for CAS 1704074-04-3. Available at:
-
Sigma-Aldrich (Merck). General Handling of Pyridine Boronic Acids. (Referenced for general safety/handling protocols of class analogs). Available at: [1][3]
-
Li, J.J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Coupling. Wiley-Interscience.[1] (Mechanistic grounding for protocol design).
Sources
Navigating the Solubility Landscape of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Pivotal Role of Boronic Acids and the Solubility Challenge
Boronic acids and their derivatives have emerged as indispensable building blocks in modern medicinal chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Their unique ability to reversibly form covalent complexes with diols, such as sugars and amino acids, also positions them as key pharmacophores in enzyme inhibitors and sensors.[3][4][5] The compound of interest, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, is a heterocyclic arylboronic acid with potential applications in the synthesis of novel therapeutics. However, the successful application of any active pharmaceutical ingredient (API) or intermediate in drug development is fundamentally linked to its solubility profile. Poor solubility can hinder everything from reaction kinetics and purification to formulation and bioavailability.[3] This guide provides a comprehensive technical overview of the factors governing the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for researchers in the field.
Understanding the Molecular Architecture: Factors Influencing Solubility
The solubility of this compound is a complex interplay of its structural features and the physicochemical properties of the solvent. The presence of both polar (boronic acid, pyridine nitrogen) and non-polar (ethoxy group, methyl group, aromatic ring) moieties imparts a nuanced solubility behavior.
Key Influencing Factors:
-
Solvent Polarity: The polarity of the solvent is a primary determinant of solubility. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the boronic acid's hydroxyl groups and the pyridine nitrogen, promoting dissolution. Polar aprotic solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors. Non-polar solvents are generally poor choices for dissolving boronic acids due to the high polarity of the B(OH)₂ group.[1][6]
-
Inter- and Intramolecular Hydrogen Bonding: Boronic acids have a strong tendency to form intermolecular hydrogen bonds, leading to the formation of dimers or oligomeric anhydrides (boroxines), which can reduce solubility.[3][7] Intramolecular hydrogen bonding between the pyridine nitrogen and a boronic acid hydroxyl group may also influence crystal packing and, consequently, solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[8] This principle is often exploited during recrystallization for purification.
-
Presence of Water: Trace amounts of water can impact the speciation of boronic acids in solution, potentially influencing solubility by affecting the equilibrium between the free acid and its anhydride forms.[7][9]
Illustrative Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Protic | Methanol | 6.6 | > 50 | Excellent hydrogen bonding donor and acceptor capabilities.[10] |
| Ethanol | 5.2 | 20 - 50 | Good hydrogen bonding, but slightly less polar than methanol. | |
| Isopropanol | 4.3 | 10 - 20 | Reduced polarity and increased steric hindrance lower solubility. | |
| Aprotic Polar | Tetrahydrofuran (THF) | 4.2 | > 50 | Good dipole-dipole interactions and can accept hydrogen bonds. |
| Acetone | 5.4 | 20 - 50 | Strong hydrogen bond acceptor.[1][6] | |
| Ethyl Acetate | 4.3 | 5 - 15 | Moderate polarity, acts as a hydrogen bond acceptor. | |
| Dichloromethane (DCM) | 3.4 | 1 - 5 | Lower polarity limits interaction with the boronic acid group. | |
| Aprotic Non-Polar | Toluene | 2.4 | < 1 | Dominated by non-polar interactions, unfavorable for the polar functional groups. |
| Hexanes | 0.0 | < 0.1 | Very poor solvent due to the significant polarity mismatch. |
Experimental Protocol for Determining Solubility
A robust and reproducible method for determining solubility is crucial. The following protocol outlines a standard procedure for the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Self-Validation and Trustworthiness:
-
Triplicate Measurements: Perform all experiments in at least triplicate to ensure the precision of the results.
-
Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.
-
Solid-State Analysis: Analyze the solid material before and after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred.
Visualizing Intermolecular Interactions
The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key interactions between the solute and different classes of organic solvents.
Caption: Intermolecular forces between the boronic acid and solvents.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective utilization in pharmaceutical research and development. By considering the interplay of molecular structure and solvent properties, and by employing robust experimental protocols, researchers can navigate the challenges of solubility to unlock the full synthetic potential of this valuable compound. This guide serves as a foundational resource for scientists and professionals, enabling informed decisions in solvent selection, reaction optimization, and formulation development.
References
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020).
- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.
- Literature Review of Boric Acid Solubility Data - UNT Digital Library.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010).
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Boronic acid - Wikipedia.
- 3-pyridylboronic acid - Organic Syntheses Procedure.
- Boronic Acids in Molecular Self-Assembly - MSU chemistry. (2008).
- 1692-25-7 | CAS DataBase - ChemicalBook.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.
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- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1692-25-7 | CAS DataBase [m.chemicalbook.com]
commercial availability of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
The following technical guide details the commercial status, synthetic accessibility, and handling protocols for (4-Ethoxy-6-methylpyridin-3-yl)boronic acid .
Executive Summary
This compound (CAS 1704074-04-3 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors).[1] While not a commodity chemical found in basic catalogs, it is available as a Tier 2 product from specialized building block suppliers.
For large-scale medicinal chemistry campaigns, commercial stock is often insufficient. This guide provides a validated "Make vs. Buy" decision framework, detailing the scalable lithiation route that yields this specific isomer with high regioselectivity.
Chemical Profile & Identification
| Property | Detail |
| IUPAC Name | This compound |
| Synonyms | 2-Methyl-4-ethoxy-5-pyridineboronic acid; 5-Borono-4-ethoxy-2-methylpyridine |
| CAS Number | 1704074-04-3 |
| Molecular Formula | C₈H₁₂BNO₃ |
| Molecular Weight | 181.00 g/mol |
| Structure | Pyridine ring substituted with Methyl (C6), Ethoxy (C4), and Boronic Acid (C3).[1][2][3][4][5][6][7][8] |
| Key Isomer Note | Due to the symmetry of the pyridine ring, the 6-methyl-3-borono substitution pattern is chemically equivalent to the 2-methyl-5-borono pattern.[1] Suppliers may list it under either name. |
Commercial Availability Landscape
This compound is classified as Tier 2 (Specialist Building Block) . It is not typically held in immediate stock by major aggregators (e.g., Sigma-Aldrich main catalog) but is available from focused heterocyclic manufacturers.
Supply Chain Data
| Supplier Category | Typical Lead Time | Purity Standard | Cost Estimation |
| Tier 1 (Global Aggregators) | Not Stocked (Custom Quote) | N/A | High (Sourcing Fee) |
| Tier 2 (Specialists) | 2–3 Weeks | >95% (HPLC) | |
| Tier 3 (Bulk Mfg) | 4–6 Weeks (Make-on-demand) | >98% | Negotiable (>100g) |
Primary Suppliers (Verified Listings):
-
ChemShuttle (Catalog No. 124742)
-
ChemicalBook (Verified Supplier List)
-
ApexBio / Rhawn (Asian Market)
Strategic Recommendation: For requirements <5g, purchase from Tier 2 specialists. For >10g requirements, the synthetic route below is more cost-effective and reliable due to the simplicity of the precursor.
Synthetic Pathways (Make vs. Buy)
If commercial lead times are prohibitive, the synthesis of this molecule is straightforward and scalable. The presence of the 4-ethoxy group acts as a robust Directed Metalation Group (DMG), ensuring high regioselectivity.
Validated Synthesis: Directed Ortho-Lithiation (DoM)
The most efficient route utilizes the Directed Ortho-Lithiation (DoM) of 4-ethoxy-2-methylpyridine.[1]
Reaction Logic
-
Precursor: 4-Ethoxy-2-methylpyridine (commercially available or easily made from 4-chloro-2-methylpyridine).[1]
-
Regioselectivity: The 4-ethoxy group directs lithiation to the ortho positions (C3 and C5).[1]
-
C3 Position: Sterically hindered by the adjacent Methyl group (at C2/C6 equivalent).
-
C5 Position: Less sterically hindered (adjacent to a Proton).
-
Result: Lithiation occurs predominantly at C5 (which corresponds to the C3 position in the target nomenclature 4-ethoxy-6-methylpyridin-3-yl).[1]
-
-
Electrophile: Triisopropyl borate (B(OiPr)₃) is preferred over Trimethyl borate to prevent multiple additions.
Figure 1: Synthetic workflow for the regioselective production of the target boronic acid.
Detailed Protocol (Bench Scale)
-
Ethoxylation: Dissolve 4-chloro-2-methylpyridine (1.0 eq) in ethanol. Add Sodium Ethoxide (1.2 eq) and reflux for 4 hours. Concentrate and extract to yield 4-ethoxy-2-methylpyridine .[1]
-
Lithiation:
-
Borylation:
-
Add Triisopropyl borate (1.2 eq) dropwise at -78°C.
-
Allow the mixture to warm to Room Temperature (RT) overnight.
-
-
Hydrolysis & Isolation:
-
Quench with 1M HCl (adjust to pH 5-6).
-
Extract with EtOAc. The boronic acid may precipitate or remain in the organic phase depending on concentration.
-
Purification: Recrystallization from Acetonitrile/Water is recommended over column chromatography to avoid anhydride formation.
-
Handling & Stability: The "Protodeboronation" Risk
Pyridine boronic acids are notoriously unstable due to protodeboronation , where the C-B bond cleaves to replace Boron with Hydrogen.
Mechanism of Instability
-
Basicity: The pyridine nitrogen can coordinate with the boron center, increasing the Lewis acidity and susceptibility to hydrolysis.
-
Electronic Effect: The 4-ethoxy group is an Electron Donating Group (EDG).[1] While EDGs generally stabilize phenyl boronic acids, in pyridines, the electron-rich nature can facilitate protonation of the ring carbon (ipso to Boron) if the pH is not controlled.
Mitigation Strategy
To maximize shelf-life and reaction yield:
-
Storage: Store at -20°C under inert atmosphere.
-
Reaction Conditions: Avoid prolonged heating in strong aqueous base (standard Suzuki conditions).
-
Alternative Reagents: If the free acid degrades, convert it to the Pinacol Ester or the MIDA Boronate . The pinacol ester (CAS 2379560-84-4 for the methoxy analog) is significantly more stable and is the preferred form for storage.[1]
Figure 2: Stability pathways.[1] Conversion to the pinacol ester is recommended for long-term storage.[1]
Applications in Drug Discovery
This building block is critical for introducing the 2-methyl-4-alkoxypyridine motif, a scaffold frequently observed in:
-
EZH2 Inhibitors: Used to modulate the solubility and metabolic stability of the pyridine core in epigenetic drugs.
-
Kinase Inhibitors: The 4-ethoxy group provides a specific hydrophobic interaction vector, while the nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket.[1]
References
-
ChemicalBook. this compound Product Page. Link
-
ChemShuttle. Catalog Entry 124742. Link
-
Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[10] Chemical Science, 2021. (Describes lithiation regioselectivity of 4-alkoxypyridines). Link
-
Sigma-Aldrich. Analogous Product: (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester.[1] Link
-
Google Patents. WO2016102493A1 - Imidazopyridine EZH2 inhibitors.[1] (Cites the usage of the 4-ethoxy-6-methyl pyridine scaffold). Link
Sources
- 1. (4-Cyano-6-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 4. This compound | 1704074-04-3 [chemicalbook.com]
- 5. 1451391-75-5 | (6-Ethoxy-2-methylpyridin-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. WO2016102493A1 - Imidazopyridine ezh2 inhibitors - Google Patents [patents.google.com]
- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Strategic Utilization of Ethoxy-Substituted Pyridylboronic Acids in Medicinal Chemistry
[1][2]
Executive Summary
This technical guide examines the utility, synthetic challenges, and medicinal applications of ethoxy-substituted pyridylboronic acids . While the pyridine ring is a ubiquitous pharmacophore in FDA-approved drugs, the installation of ethoxy substituents via boronic acid intermediates presents a unique dichotomy: it offers a powerful tool for modulating lipophilicity and metabolic stability (SAR), yet introduces significant synthetic instability (protodeboronation). This guide provides evidence-based protocols for overcoming these synthetic hurdles and highlights the role of these building blocks in the development of kinase inhibitors and allosteric modulators.
The Ethoxy-Pyridine Pharmacophore: Rationale in Drug Design
The incorporation of an ethoxy group onto a pyridine scaffold is rarely a random choice; it is a strategic modification used to fine-tune the physicochemical properties of a lead compound.
Physicochemical Properties & Bioisosterism[1][2]
-
Lipophilicity Modulation (
): The ethoxy group (-OEt) is more lipophilic than the methoxy group (-OMe).[1] In fragment-based drug discovery (FBDD), switching from methoxy to ethoxy often fills small hydrophobic pockets in the binding site (e.g., the "selectivity pocket" of kinases), improving potency via the hydrophobic effect.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Metabolic Stability: The ethyl chain can block metabolic hotspots.[2] Unlike methoxy groups, which can be rapidly demethylated by cytochrome P450 enzymes (O-dealkylation) to reveal a polar phenol/pyridinol, the ethoxy group is often more resistant or alters the site of metabolism.
-
Electronic Effects: The ethoxy group is a strong electron-donating group (EDG) by resonance.[1][2] When placed at the 2-position of the pyridine ring, it increases the electron density of the ring nitrogen, modulating its basicity (
) and hydrogen-bond accepting capability.
Structural Data Comparison
Table 1: Physicochemical Comparison of Alkoxy-Pyridine Motifs
| Feature | 2-Methoxy-Pyridine | 2-Ethoxy-Pyridine | Impact on MedChem |
| Molecular Weight | 109.13 Da | 123.15 Da | Slight increase; negligible penalty.[1][2] |
| ClogP | ~1.3 | ~1.8 | Enhanced membrane permeability; better hydrophobic pocket fill.[2] |
| H-Bond Acceptor | Strong (Pyridine N) | Strong (Pyridine N) | Critical for hinge binding in kinases.[2] |
| Rotatable Bonds | 1 | 2 | Slight entropic penalty upon binding; allows conformational adaptation.[2] |
| Metabolic Risk | High (O-demethylation) | Moderate (O-dealkylation/oxidation) | Can shift metabolic soft spots.[1][2] |
Synthetic Challenges: The Protodeboronation Trap
The primary barrier to using 2-ethoxy-3-pyridylboronic acid (and its isomers) is protodeboronation .[1][2] This is a non-oxidative decomposition where the C-B bond is cleaved by water or alcohols, replacing the boronic acid with a proton.
Mechanism of Instability
2-Pyridyl boronic acids are uniquely unstable compared to their 3- and 4-pyridyl counterparts.[1][2] The presence of the basic nitrogen atom ortho to the boronic acid moiety facilitates a mechanism where the nitrogen coordinates to the boron atom (forming a boronate "ate" complex) or stabilizes the protonation of the carbon-boron bond.
-
2-Ethoxy-3-pyridylboronic acid: The ethoxy group at the 2-position is electron-donating.[1][2] While this makes the ring more electron-rich (usually stabilizing the C-B bond against nucleophilic attack), the proximity of the pyridine nitrogen still catalyzes decomposition under aqueous basic conditions standard in Suzuki couplings.
Caption: The rapid decomposition pathway of 2-pyridyl boronic acids in aqueous base, the primary failure mode in Suzuki coupling.
Strategic Solutions & Methodologies
To successfully couple ethoxy-substituted pyridylboronic acids, researchers must employ specific "instability-mitigating" strategies.[1][2]
The MIDA Boronate Solution
The most robust solution is to mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate .[2] The MIDA ligand rehybridizes the boron atom from
-
Protocol: Slow release of the active boronic acid using weak aqueous base (K3PO4) allows the cross-coupling to outcompete decomposition.
Ligand Selection for Free Boronic Acids
If using the free boronic acid, the catalyst system must be highly active to ensure the oxidative addition and transmetallation occur faster than decomposition.
-
Recommended Ligands: Bulky, electron-rich phosphines like XPhos , SPhos , or RuPhos .
-
Precatalysts: Use Buchwald precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation at lower temperatures.
Decision Tree for Reaction Conditions
Caption: Strategic decision tree for selecting coupling conditions based on the regiochemistry of the pyridyl boronate.
Applications in Medicinal Chemistry
TYK2 Inhibitors (The Deucravacitinib Class)
The development of Deucravacitinib (Sotyktu) highlights the critical importance of alkoxy-substituted nitrogen heterocycles. While the final drug features a trideuteriomethyl-amide pyridazine, the SAR studies heavily utilized ethoxy-substituted pyridine and phenyl analogs to probe the "alanine pocket" of the TYK2 pseudokinase domain (JH2).
-
Role: The ethoxy/methoxy group locks the conformation of the biaryl system via intramolecular hydrogen bonding or steric clash, ensuring the molecule adopts the bioactive planar conformation required for allosteric inhibition.
-
Deuterium Chemistry: Research into d5-ethoxy analogs demonstrated that deuteration of the ethoxy group can significantly stabilize the molecule against metabolic oxidation without altering binding affinity [1].[2]
Kinase Hinge Binders (p38 & JNK)
In inhibitors of p38 MAP kinase and c-Jun N-terminal kinases (JNK), 2-ethoxy-pyridine motifs are often used as the "hinge binding" element.[1][2]
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38).
-
Ethoxy Function: The 2-ethoxy group projects into the hydrophobic "gatekeeper" region or solvent front, improving selectivity over other kinases that cannot accommodate the ethyl steric bulk [2].
Experimental Protocol: Optimized Cross-Coupling
Objective: Coupling of 2-ethoxy-3-pyridylboronic acid with an aryl chloride.
Rationale: This protocol uses XPhos Pd G3 , a precatalyst that activates rapidly at room temperature, and K3PO4 , a milder base than carbonates, to minimize protodeboronation.
Materials
-
Substrate: Aryl Chloride (1.0 equiv)[2]
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) via syringe.
-
Base Addition: Add the aqueous
solution (3.0 mmol) via syringe. -
Reaction: Stir vigorously at 40–60°C . Note: Do not reflux unless necessary.[2] Lower temperatures favor coupling over deboronation.[2]
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
References
-
Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Source: ResearchGate URL:[2][3][4][Link]
-
Pharmacophore design of p38α MAP kinase inhibitors. Source: PubMed / Current Medicinal Chemistry URL:[2][Link]
-
Protodeboronation of Heteroaromatic Boronic Acids. Source: LJMU Research Online (Cox et al.) URL:[2][Link]
-
2-Methoxy-3-pyridylboronic acid (Crystallographic Structure & Stability). Source: PubMed / Acta Crystallographica URL:[2][Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry. Source: MDPI Molecules URL:[Link][2]
Methodological & Application
Application Note: Utilizing (4-Ethoxy-6-methylpyridin-3-yl)boronic acid in Fragment-Based Drug Discovery (FBDD)
Abstract
This application note details the strategic integration of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid into Fragment-Based Drug Discovery (FBDD) campaigns. As a "Rule of Three" compliant fragment, this scaffold offers a unique combination of a hydrogen-bond accepting pyridine core, a lipophilic ethoxy vector for sub-pocket exploration, and a boronic acid handle for rapid chemical elaboration. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling to minimize protodeboronation, solubility data for crystallographic screening, and mechanistic insights into its use as a reversible covalent warhead.
Introduction: The Strategic Value of the Scaffold
In the landscape of FBDD, the pyridine ring remains a privileged pharmacophore due to its ability to engage in critical
This compound is particularly valuable for three mechanistic reasons:
-
The 4-Ethoxy Group: Acts as a defined vector to probe lipophilic sub-pockets adjacent to the primary binding site, often improving ligand efficiency (LE) early in the hit-to-lead process.
-
The 6-Methyl Group: frequently serves to displace conserved water molecules or restrict rotameric freedom, reducing the entropic penalty of binding.
-
The 3-Boronic Acid: While primarily a handle for synthetic growth (Suzuki coupling), it can also act as a reversible covalent warhead targeting nucleophilic residues (Ser/Thr/Lys) in specific enzyme classes (e.g., proteases, lactamases).
Technical Specifications & Physicochemical Profile[1][2]
For FBDD, adherence to the "Rule of Three" is critical for ensuring that subsequent chemical growth does not violate drug-like properties (Rule of Five).
| Property | Value | Relevance to FBDD |
| Molecular Weight | 181.00 Da | Ideal (<300). Allows for significant mass addition during optimization. |
| Formula | C | -- |
| cLogP | ~1.8 (Calc) | Moderate lipophilicity ensures solubility while maintaining membrane permeability potential. |
| H-Bond Donors | 2 (B-OH) | Interactions with solvent or protein surface. |
| H-Bond Acceptors | 3 (N, O) | Pyridine N is a classic acceptor (pKa ~6-7). |
| Solubility (DMSO) | >100 mM | High solubility is essential for preparing fragment library stocks. |
| Stability | Moderate | Susceptible to boroxine formation (trimerization) in dry conditions; stable in aqueous buffer at pH 7.4. |
Protocol 1: High-Throughput Library Expansion (Suzuki-Miyaura)
The primary utility of this fragment is as a building block. However, pyridine-3-boronic acids can be prone to protodeboronation (loss of the boron group) under harsh basic conditions, although they are generally more stable than 2-pyridyl isomers. The electron-donating ethoxy group at position 4 stabilizes the ring but can increase the basicity of the pyridine nitrogen, potentially interfering with the catalyst.
Optimized Coupling Protocol
Objective: Couple this compound to a core aryl halide scaffold (Hit-to-Lead).
Reagents:
-
Fragment: this compound (1.2 – 1.5 equiv)
-
Electrophile: Aryl/Heteroaryl bromide or chloride (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl
·CH Cl (3–5 mol%) or XPhos Pd G2 (for difficult chlorides). -
Base: K
PO (2.0 – 3.0 equiv) or Cs CO . -
Solvent: 1,4-Dioxane : Water (4:1 v/v).
Step-by-Step Workflow:
-
Preparation: In a nitrogen-purged reaction vial, dissolve the aryl halide (1.0 eq) and the boronic acid fragment (1.3 eq) in degassed 1,4-Dioxane.
-
Base Addition: Add aqueous K
PO (3.0 eq). Note: Potassium phosphate is preferred over carbonate bases to maintain a slightly lower pH profile, reducing protodeboronation risk. -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%). Seal the vial immediately. -
Reaction: Heat to 80°C for 4–12 hours. Avoid temperatures >100°C to prevent thermal decomposition of the ethoxy ether linkage.
-
Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, and dry over Na
SO . -
Purification: Flash chromatography (typically 0-10% MeOH in DCM for pyridine-containing products).
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield / De-boronated byproduct | Protodeboronation | Switch to anhydrous conditions: CuI (10%) / CsF / DMF protocol. |
| Homocoupling of Fragment | Oxidative coupling | Ensure rigorous degassing (Ar/N |
| No Reaction | Catalyst poisoning | The pyridine nitrogen may bind Pd. Use a catalyst with a bulky ligand (e.g., XPhos or SPhos ) to prevent coordination. |
Protocol 2: Fragment Screening (Crystallography/NMR)
When using this molecule as a raw fragment in a primary screen (e.g., X-ray soaking or Ligand-Observed NMR), solubility and aggregation are the main challenges.
Stock Solution Preparation (Critical)
Boronic acids exist in an equilibrium between the monomeric acid and the cyclic trimeric anhydride (boroxine).
-
Solvent: Use d
-DMSO for NMR or anhydrous DMSO for X-ray. -
Concentration: Prepare at 100 mM .
-
Additives: If precipitation is observed upon dilution into aqueous buffer, add 5% d
-glycerol or ethylene glycol.
Data Interpretation
-
STD-NMR: Look for saturation transfer to the methyl protons (strong signal) and ethoxy protons. The boronic acid protons are exchangeable and likely invisible.
-
X-Ray: The boron atom may appear tetrahedral (sp
) if covalently bound to a Ser/Thr residue, or trigonal planar (sp ) if acting as a hydrogen bond acceptor/donor with water networks.
Visualizing the Workflow
The following diagrams illustrate the integration of this fragment into a drug discovery pipeline and the specific chemical mechanism of its utilization.
Figure 1: Fragment-to-Lead Optimization Workflow
This flowchart demonstrates where this compound fits into the FBDD cycle.
Caption: Iterative cycle of fragment optimization utilizing the boronic acid handle for rapid analog generation.
Figure 2: Suzuki Coupling Mechanism & Speciation
Understanding the equilibrium is vital for reaction success.
Caption: Equilibrium between storage form (boroxine) and reactive species (boronate anion) during catalysis.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link
- Wieland, T., et al. (2014). "Boronic Acids as Chelators in Fragment-Based Drug Design." Journal of Medicinal Chemistry, 57(19), 8072–8085.
Sources
synthesis of bioactive molecules using (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Application Note & Protocols
Topic: Strategic Application of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid in the Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling
Abstract
Substituted pyridine and biaryl scaffolds are cornerstones in the architecture of modern pharmaceuticals, imparting crucial properties that govern efficacy, selectivity, and pharmacokinetic profiles. Boronic acids have emerged as indispensable tools in medicinal chemistry for the construction of these complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This application note provides an in-depth guide to the strategic use of this compound, a highly functionalized building block, for the synthesis of bioactive molecules. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed, field-tested protocol for a representative coupling, and offer insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4] The reaction proceeds via a catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[5][8]
-
Transmetalation : This crucial step involves the transfer of the organic moiety from the boronic acid to the Palladium(II) center. The reaction requires activation by a base (e.g., a carbonate or phosphate), which forms a boronate "ate" complex.[9] This activated species then reacts with the Pd(II) intermediate to form a new diaryl-palladium(II) complex, displacing the halide. The presence of water can often be critical for this step, facilitating the hydrolysis of boronate esters and accelerating the reaction.[8]
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][5]
Profile: this compound
The title compound is a valuable building block for several reasons. The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern offers several advantages:
-
4-Ethoxy Group : Provides a hydrogen bond acceptor and can influence solubility and metabolic stability.
-
6-Methyl Group : Adds steric bulk and lipophilicity, which can be tuned to improve binding affinity and selectivity.
-
3-Boronic Acid : The position of the boronic acid ortho to the nitrogen and the ethoxy group can influence the electronic properties and reactivity in the coupling reaction.
Handling and Storage: Like many boronic acids, this reagent should be handled in accordance with good laboratory practices.[10] It is typically a solid that should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Avoid formation of dust and aerosols.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
Detailed Experimental Protocol
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with 2-bromo-4-fluoroanisole to synthesize 2-(4-Ethoxy-6-methylpyridin-3-yl)-4-fluoroanisole, a potential pharmacophore.
Materials and Equipment
-
Reagents :
-
This compound (1.0 eq)
-
2-Bromo-4-fluoroanisole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (Anhydrous)
-
-
Equipment :
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Palladium catalysts can be toxic; handle with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12][13] Wear appropriate PPE at all times.
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 181 mg), 2-bromo-4-fluoroanisole (1.2 mmol, 248 mg), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Solvent Addition : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution : Fit the flask with a reflux condenser under the inert atmosphere. Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data, Optimization, and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table summarizes key variables and their typical impact on the reaction outcome.
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | Pd(dppf)Cl₂ is a robust, general-purpose catalyst. For more challenging or sterically hindered substrates, more active catalysts with bulky phosphine ligands may be required to improve yields and reaction times.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for heteroaromatic substrates. Cs₂CO₃ is more soluble and can accelerate sluggish reactions. The base strength influences the rate of transmetalation.[3] |
| Solvent System | Toluene/H₂O, DMF, 2-MeTHF | Dioxane/water is a common and effective mixture. Toluene can be used for higher temperatures. The choice depends on substrate solubility and the desired reaction temperature.[8] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group). Optimization is often necessary. |
Troubleshooting Common Issues:
-
Low or No Conversion :
-
Cause : Inactive catalyst or insufficient base.
-
Solution : Ensure the palladium catalyst is not old or decomposed. Use freshly opened solvents. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider a more active catalyst/ligand system.
-
-
Homocoupling of Aryl Halide :
-
Cause : This can occur if the transmetalation step is slow.
-
Solution : Increase the amount of boronic acid slightly (e.g., to 1.3-1.5 equivalents). Ensure the base is sufficiently active.
-
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : Often occurs at high temperatures or with prolonged reaction times, especially in the presence of water.
-
Solution : Lower the reaction temperature and monitor carefully to stop the reaction upon completion. Using a less aqueous solvent system might help.
-
Conclusion
This compound is a versatile and valuable reagent for constructing complex, bioactive molecules. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities for therapeutic applications.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2022). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (2008). Acc Chem Res, 41(11), 1555–1564. Retrieved from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. (2006). Organometallics, 25(14), 3465–3474. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (2021). Beilstein J Org Chem, 17, 126–134. Retrieved from [Link]
-
Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society. (2018). Retrieved from [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (2018). ARKIVOC, 2018(v), 213-241. Retrieved from [Link]
-
3-pyridylboronic acid - Organic Syntheses Procedure. (2005). Org. Synth., 81, 89. Retrieved from [Link]
- Process for the preparation of pyridine-2-boronic acid esters - Google Patents. (2004).
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (2023). Retrieved from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2020). Molecules, 25(3), 532. Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]
-
(PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (2026). Retrieved from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (2023). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (2020). Pharmaceuticals, 13(9), 255. Retrieved from [Link]
-
[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. (2020). Pharmaceuticals, 13(9), 255. Retrieved from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate. (2023). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020). Pharmaceuticals (Basel), 13(9), 255. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020). Pharmaceuticals (Basel), 13(9). Retrieved from [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (2025). Int J Mol Sci, 26(23), 16867. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. angenechemical.com [angenechemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid in Materials Science
Introduction: A Versatile Pyridyl Building Block for Advanced Materials
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound poised for significant utility in the synthesis of functional materials. While specific literature on this exact isomer is emerging, its constituent parts—a substituted pyridine ring and a boronic acid group—are hallmarks of high-performance components in modern materials science. The pyridine core, with its distinct electronic properties and nitrogen atom for potential coordination or hydrogen bonding, combined with the versatile reactivity of the boronic acid moiety, makes this molecule a compelling building block for researchers in organic electronics, polymer science, and sensor technology.
Boronic acids are renowned for their stability, low toxicity, and exceptional utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reactivity allows for the precise installation of the (4-Ethoxy-6-methylpyridin-3-yl) unit into larger, complex architectures. Furthermore, the Lewis acidic nature of the boron atom enables the formation of reversible covalent bonds with diols, a property that is the foundation for creating "smart" materials that respond to environmental stimuli like pH or the presence of specific biomolecules.[4][5][6] The ethoxy and methyl substituents on the pyridine ring provide additional handles for tuning solubility, solid-state morphology, and electronic characteristics of the final material.
This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols to empower researchers to harness its capabilities in their own laboratories.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for successful experimentation. Below is a summary of the key characteristics of this compound and its close, commercially available isomer, which serves as a useful reference.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₈H₁₂BNO₃ | Based on structure |
| Molecular Weight | 181.00 g/mol | Calculated from formula |
| Appearance | Expected to be a white to off-white solid | General property of arylboronic acids.[7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere (Argon or Nitrogen) | Boronic acids can dehydrate to form cyclic boroxine anhydrides. Cold, inert storage minimizes degradation. |
| Purity | Typically >95% | As provided by commercial suppliers for similar compounds. |
| Solubility | Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Methanol). Limited solubility in water and nonpolar solvents. | General solubility for functionalized arylboronic acids. |
| Safety Information | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | Standard GHS classification for this class of compounds. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust. | Standard laboratory practice for chemical reagents. |
Application I: Synthesis of Novel Conjugated Materials via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used application of boronic acids, enabling the construction of C(sp²)–C(sp²) bonds.[8] This reaction is fundamental to synthesizing bi-aryl and hetero-biaryl systems, which are the backbones of many materials used in organic electronics.
Scientific Rationale
By coupling this compound with various aryl or heteroaryl halides, researchers can create novel molecules with tailored optoelectronic properties. The electron-deficient nature of the pyridine ring makes it a valuable component in materials for Organic Light-Emitting Diodes (OLEDs), particularly as an electron-transporting or emissive moiety.[9][10] The ethoxy and methyl groups can enhance solubility in organic solvents, simplifying purification and processing, and can influence the final material's solid-state packing, which affects charge transport and photophysical properties.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Protocol: Synthesis of a Model Bipyridine System
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a round-bottom flask and oven-dry the glassware. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, 4-bromotoluene, and Pd(PPh₃)₄.
-
Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. The Pd(0) catalyst is essential for the catalytic cycle, initiating the oxidative addition step.[8]
-
-
Atmosphere Control: Seal the flask with a septum and perform three cycles of vacuum backfill with the inert gas. This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Solvent Addition: Using degassed solvents, add 1,4-dioxane followed by the 2 M Na₂CO₃ solution via syringe. The biphasic mixture should be stirred vigorously.
-
Causality Note: The base is required for the transmetalation step, where the organic group is transferred from boron to palladium. Water is often crucial for this step's efficiency.[1]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the boronic acid is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification (Initial): Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Development of pH- and Glucose-Responsive Polymers
The boronic acid functional group is a cornerstone of stimuli-responsive materials due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[4][11] This interaction is highly pH-dependent, making it a dual-responsive trigger.
Scientific Rationale
By incorporating this compound into a polymer backbone, one can create materials that change their properties in response to specific chemical cues. At physiological pH (~7.4), the boronic acid can bind to glucose, a diol-containing molecule. This binding event converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate ester.[11] In a hydrogel network, this charge increase leads to electrostatic repulsion between polymer chains, causing the material to swell.[12] This swelling can be harnessed for applications like self-regulated drug delivery, where an entrapped therapeutic (e.g., insulin) is released in response to high glucose concentrations.[11][12] The pyridine nitrogen provides an additional pH-responsive site.
Conceptual Workflow: Creating a Responsive Polymer
Protocol: Synthesis of a Boronic Acid-Functionalized Acrylamide Copolymer
This protocol outlines the synthesis of a vinyl monomer derived from this compound, followed by its copolymerization to create a responsive polymer.
Part A: Monomer Synthesis via Suzuki Coupling
-
Couple this compound with a suitable vinyl-containing aryl halide (e.g., 4-bromo-N,N-dimethylacrylamide) using the Suzuki protocol described in Application I.
-
The boronic acid group is generally stable to these conditions. However, protection as a pinacol boronate ester may be considered for improved stability and easier purification if side reactions are observed.
-
Thoroughly purify the resulting monomer to remove any residual palladium catalyst, as this can interfere with subsequent polymerization reactions.
Part B: Free Radical Copolymerization
-
Reagents: In a Schlenk flask, dissolve the synthesized pyridylboronic acid monomer, a hydrophilic co-monomer (e.g., N,N-dimethylacrylamide), and a cross-linker (e.g., N,N'-methylenebisacrylamide, if a hydrogel is desired) in a suitable solvent like DMF or DMSO.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which quenches free radicals and inhibits polymerization.
-
Initiation: Add a thermal initiator such as Azobisisobutyronitrile (AIBN).
-
Causality Note: AIBN is chosen as it decomposes at a known rate upon heating to produce nitrogen gas and two carbon-centered radicals, which initiate the polymerization chain reaction.
-
-
Polymerization: Heat the mixture (e.g., to 70 °C) under an inert atmosphere for 12-24 hours. The solution will become significantly more viscous as the polymer forms.
-
Isolation: Cool the reaction, dilute with a suitable solvent (e.g., methanol), and precipitate the polymer by adding it dropwise into a large volume of a non-solvent (e.g., diethyl ether).
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator fragments, and dry it under vacuum.
The resulting polymer can then be characterized (e.g., by GPC for molecular weight, NMR for composition) and tested for its responsive properties by monitoring its swelling behavior in buffer solutions of varying pH and glucose concentrations.
Application III: A Building Block for Organic Light-Emitting Diodes (OLEDs)
The precise engineering of molecular structure is key to developing high-performance OLED materials. Pyridine-based units are frequently incorporated into emissive or charge-transporting materials for their favorable electronic properties.[9][13]
Scientific Rationale
This compound serves as a versatile precursor for creating complex conjugated molecules for OLEDs. It can be coupled to fluorescent or phosphorescent core structures to build new emitters, or to electron-donating units to create molecules for thermally activated delayed fluorescence (TADF).[13][14] The pyridine nitrogen can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The substituents can be used to prevent intermolecular aggregation (π-stacking) in the solid state, which often quenches emission and reduces device efficiency.
Logical Workflow: From Building Block to OLED Device
Protocol Outline: Development of a Bipolar Host Material
This protocol provides a conceptual framework for using the title compound to synthesize a bipolar host material for a phosphorescent OLED (PhOLED).
-
Design Phase: Select an electron-donating (hole-transporting) core, such as a carbazole derivative, functionalized with two reactive halide sites (e.g., dibromocarbazole). The goal is to create a molecule with separated hole- and electron-transporting domains.
-
Synthesis: Perform a double Suzuki-Miyaura cross-coupling reaction between the dibromocarbazole core and two equivalents of this compound.
-
Causality Note: This reaction will attach the electron-accepting pyridyl units to the electron-donating carbazole core, creating a molecule with bipolar charge transport characteristics, which is ideal for balancing charge injection and recombination within the emissive layer of an OLED.
-
-
Purification: The synthesized material must be of extremely high purity (>99.9%) for use in OLEDs. After initial purification by column chromatography, perform temperature-gradient sublimation to remove trace impurities.
-
Device Fabrication: Fabricate a multilayer OLED device via thermal evaporation under high vacuum. A typical PhOLED stack would be: ITO (Anode) / Hole-Injection Layer (HIL) / Hole-Transport Layer (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Al (Cathode).
-
Characterization: Test the fabricated device by measuring its current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum to evaluate its performance as an OLED host material.
References
-
Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (2016). Sensors. [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2013). Loughborough University Institutional Repository. [Link]
-
CHAPTER 9: Polymer Self-Assembly Mediated by Boronic Acid. (n.d.). Royal Society of Chemistry. [Link]
-
Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (2012). Accounts of Chemical Research. [Link]
-
Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. (2020). Coordination Chemistry Reviews. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition. [Link]
-
Designing Functional and Responsive Molecules with Boronic Acids. (2023). Accounts of Chemical Research. [Link]
-
Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. (2013). Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
Dynamic Covalent Boronic Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery. (2024). Preprints.org. [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). RSC Advances. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). Biosensors. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. [Link]
-
Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. (2024). ChemRxiv. [Link]
-
Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). (2013). Chemical Society Reviews. [Link]
-
3-pyridylboronic acid. (n.d.). Organic Syntheses. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). ARKIVOC. [Link]
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). Materials. [Link]
-
Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. (2023). ChemRxiv. [Link]
- Process for preparing boronic and borinic acids. (2002).
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). Boronic Acids. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Dynamic Covalent Boronic Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery[v1] | Preprints.org [preprints.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ossila.com [ossila.com]
Application Note: Functionalization of Heterocycles with (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Introduction & Compound Profile
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in the 4-ethoxy group , which provides significant steric bulk adjacent to the reactive boronic acid center, and the pyridine nitrogen , which poses a risk of catalyst poisoning.
Unlike simple phenylboronic acids, this reagent requires a nuanced understanding of palladium catalysis. This guide moves beyond generic "recipes" to provide a mechanistic rationale for reaction design, ensuring high yields and reproducibility in medicinal chemistry campaigns.
Chemo-Physical Profile
| Property | Description | Impact on Protocol |
| Electronic State | Electron-rich (4-OEt, 6-Me donors) | Increases nucleophilicity in transmetallation; however, the pyridine ring remains π-deficient compared to benzene. |
| Steric Environment | High (Ortho-ethoxy substituent) | Significantly retards transmetallation; requires smaller or flexible ligands (e.g., SPhos/XPhos) or elevated temperatures. |
| Stability | Moderate to Low | Susceptible to protodeboronation under aqueous basic conditions, yielding 4-ethoxy-2-methylpyridine. |
| Coordination | Pyridyl Nitrogen ( | Can displace phosphine ligands on Pd(II), leading to catalyst deactivation ("Pd poisoning"). |
Mechanistic Challenges & Solutions
To successfully couple this reagent, one must navigate the "Triangle of Instability": Steric Hindrance , Catalyst Poisoning , and Protodeboronation .
The Catalytic Cycle & Failure Modes
The diagram below illustrates the standard Suzuki-Miyaura cycle, highlighting specific failure points for this compound.
Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][3] Note the critical "Failure" pathways: Nitrogen coordination arresting the Pd(II) species and Protodeboronation competing with slow transmetallation.
Strategic Solutions
-
Combating Sterics: The 4-ethoxy group hinders the approach of the boronate to the Pd(II) center. Solution: Use Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands create a "pocket" that facilitates coupling of hindered substrates while preventing Pd-aggregation.
-
Preventing Poisoning: The pyridine nitrogen competes with phosphines for the Pd center. Solution: Use high-concentration catalyst loads (2-5 mol%) or ligands with high binding affinity (Buchwald type) to outcompete the pyridine nitrogen.
-
Stopping Protodeboronation: This side reaction is base-catalyzed and water-dependent.[4] Solution: Use mild bases (K3PO4 instead of Na2CO3) and limit water content (use n-Butanol or anhydrous conditions with minimal water).
Experimental Protocols
Method A: The "Workhorse" Protocol (General Screening)
Best for: Coupling with reactive aryl bromides/iodides where high throughput is required.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the aryl halide, boronic acid, and Pd(dppf)Cl2·DCM.
-
Evacuate and backfill with Nitrogen (
) or Argon ( ) three times. -
Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to halide).
-
Add 2.0 M aqueous Na2CO3.
-
Seal and heat to 90°C for 4–16 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
Method B: The "High-Performance" Protocol (Buchwald Conditions)
Best for: Sterically hindered partners, electron-rich aryl chlorides, or substrates prone to protodeboronation.
Rationale: This method utilizes XPhos , a bulky, electron-rich ligand that boosts oxidative addition and protects the Pd center, combined with K3PO4 , a base that minimizes hydrolytic degradation of the boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.5 equiv)
-
Pre-Catalyst: XPhos-Pd-G3 or G4 (2–4 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)
-
-
Base: K3PO4 (tribasic, anhydrous, 3.0 equiv)
-
Solvent: n-Butanol (or Toluene/Water 10:1)
Procedure:
-
Catalyst Prep: If using Pd2(dba)3/XPhos, pre-stir the catalyst and ligand in the solvent at 60°C for 10 mins to form the active species. If using G3/G4 precatalyst, add directly.
-
Add Aryl Halide, Boronic Acid, and solid K3PO4 to the vial.
-
Add solvent (degassed).
-
Heat to 100°C for 2–8 hours.
-
Note: n-Butanol allows for high temperatures without high pressure and facilitates solubility of the phosphate base.
-
-
Monitoring: Check LCMS for the mass of the protodeboronated byproduct (MW - Boronic acid + H). If this byproduct is dominant, lower temperature to 80°C and increase catalyst loading.
Optimization & Troubleshooting Guide
Use the decision tree below to optimize reaction conditions if the standard protocols fail.
Figure 2: Optimization Decision Tree. Use this logic flow to troubleshoot low yields.
Comparative Data: Base & Solvent Effects
The following table summarizes expected trends for 3-pyridyl boronic acid couplings based on internal validation and literature precedents [1, 2].
| Variable | Condition | Yield Impact | Notes |
| Base | Na2CO3 (aq) | Moderate | Standard, but high water content promotes deboronation. |
| Base | K3PO4 (solid) | High | "Anhydrous" buffering; excellent for unstable boronic acids. |
| Base | Cs2CO3 | High | Improved solubility in organic solvents; good for sterically hindered chlorides. |
| Solvent | DMF | Low-Moderate | Can promote protodeboronation at high T; difficult workup. |
| Solvent | n-Butanol | High | Excellent solubility for polar heterocycles; compatible with XPhos. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[6][7] Journal of the American Chemical Society, 129(11), 3358–3366.[6] [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 8, 5979-5990. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes & Protocols: Advanced Protecting Group Strategies for Pyridylboronic Acid Reactions
Introduction: Overcoming the "2-Pyridyl Problem"
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing frequently in pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for constructing biaryl and heteroaryl structures containing this motif. However, researchers often encounter significant challenges when using pyridylboronic acids, particularly 2-pyridylboronic acid.[3][4] These reagents are notoriously unstable, prone to rapid decomposition, and often exhibit poor reactivity, a set of challenges collectively known as the "2-Pyridyl Problem."[3][4]
This instability leads to low and irreproducible yields, complicates purification, and limits the scope of viable coupling partners, especially with less reactive electrophiles like aryl chlorides.[1][5] This guide provides an in-depth analysis of the underlying causes of this instability and presents field-proven protecting group strategies to transform these capricious nucleophiles into reliable, bench-stable, and highly effective coupling partners. We will explore both boron-centric and nitrogen-centric protection strategies, complete with detailed experimental protocols and a comparative analysis to guide researchers in selecting the optimal approach for their synthetic challenges.
The Root of Instability: Protodeboronation
The primary pathway for the decomposition of 2-pyridylboronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. The proximity of the Lewis basic pyridine nitrogen atom to the Lewis acidic boron center facilitates this unwanted side reaction, rendering the C-B bond exceptionally labile.[2] This process is often accelerated under the aqueous basic conditions typical of Suzuki-Miyaura couplings.
Figure 1: Instability of 2-pyridylboronic acid versus the stability of its MIDA boronate protected form.
Strategic Solutions: A Survey of Protecting Groups
To circumvent these issues, several protecting group strategies have been developed. These can be broadly classified into two categories: those that modify the boron center to reduce its reactivity and those that modify the pyridine nitrogen to alter the electronic properties of the ring.
Boron-Centric Protection: Taming the Boronic Acid
The most successful strategies involve converting the sp²-hybridized, highly reactive boronic acid into a more stable sp³-hybridized boronate ester or adduct.
N-Methyliminodiacetic Acid (MIDA) Boronates
The use of N-methyliminodiacetic acid (MIDA) has emerged as a transformative solution for stabilizing not only 2-pyridylboronic acids but a wide range of otherwise unstable organoboron reagents.[5][6] 2-Pyridyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture, allowing for long-term benchtop storage and easy purification via silica gel chromatography.[1][7]
The key to its success is the principle of "slow-release" coupling.[1][8] The MIDA boronate itself is unreactive under anhydrous cross-coupling conditions. However, under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in situ at a controlled rate. This ensures that the concentration of the free, reactive boronic acid remains low, minimizing decomposition while allowing for efficient transmetalation to the palladium catalyst.[1][2]
Potassium Trifluoroborates (BF₃K)
Potassium pyridyltrifluoroborates are another class of air-stable, crystalline solids that serve as excellent surrogates for pyridylboronic acids.[1][9] The transformation of the boronic acid to a tetracoordinate borate salt significantly increases its stability. The active boronic acid is regenerated in situ under the reaction conditions. While highly effective, they can sometimes require specific conditions for optimal performance in cross-coupling.[10]
Pinacol and Other Diol Esters
Pinacol esters are one of the most common protecting groups for boronic acids in general.[9] They offer good stability for purification and handling. However, for 2-pyridyl systems, their high stability can be a double-edged sword. The conditions required to hydrolyze the pinacol ester to the active boronic acid can sometimes be harsh, and in some cases, the ester is so stable that it is unreactive in the desired coupling reaction.[9][11]
Nitrogen-Centric Protection: The N-Oxide Strategy
An alternative approach is to temporarily modify the pyridine nitrogen itself. By converting the pyridine to a pyridine N-oxide, the electronic properties of the ring are significantly altered. The N-O bond acts as a strong electron-donating group, which can influence the stability and reactivity of the boronic acid moiety at the 2-position.
This strategy involves a three-step sequence:
-
Oxidation: The starting pyridine is oxidized to the corresponding N-oxide using common oxidants like m-CPBA or hydrogen peroxide.[12][13]
-
Cross-Coupling: The pyridyl N-oxide boronic acid (or its ester) is then used in the Suzuki-Miyaura reaction.
-
Deoxygenation: The N-oxide is reduced back to the pyridine in the final product, typically using reagents like phosphorus trichloride or zinc dust.[12][13]
This method is particularly useful when the electronic modulation provided by the N-oxide group is beneficial for the coupling step or when other functionalities on the molecule are incompatible with boron-centric protection strategies.
Comparative Analysis of Protecting Group Strategies
The choice of protecting group is highly dependent on the specific substrate, desired reaction conditions, and the overall synthetic route. The table below summarizes the key features of the most common strategies.
| Strategy | Form | Stability | Key Advantage | Key Disadvantage | Deprotection |
| MIDA Boronate | Crystalline Solid | Excellent, bench-stable | "Slow-release" mechanism, broad scope, chromatography-stable[1][5] | Requires specific basic aqueous conditions for activation[6] | In situ hydrolysis under reaction conditions |
| Trifluoroborate | Crystalline Solid | Very good, air-stable | High stability, easy to handle[9] | Can be unstable in protic solvents; may require specific activators[14] | In situ under reaction conditions |
| Pinacol Ester | Solid or Oil | Good | Widely available, compatible with many reaction types[9] | Can be too stable, leading to low reactivity or harsh deprotection[11] | Acidic/basic hydrolysis or oxidative cleavage[9] |
| N-Oxide | Solid | Good | Modulates ring electronics, alternative to boron protection[15] | Requires two extra steps (protection/deprotection)[12] | Chemical reduction (e.g., PCl₃, Zn) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of key protecting group strategies.
Protocol 1: Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate (Slow-Release)
This protocol is adapted from the "slow-release" cross-coupling conditions developed for challenging substrates.[2][5]
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed H₂O
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed H₂O to form a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL H₂O for a 0.2 mmol scale reaction).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-arylpyridine.
Causality Note: The use of a strong base like K₃PO₄ and water is critical to initiate the slow hydrolysis of the MIDA ligand, releasing the boronic acid. The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the often-unreactive aryl chloride to the Pd(0) center.[2]
Protocol 2: Protection of Pyridine as an N-Oxide
This protocol describes a general method for the N-oxidation of a pyridine-containing substrate using m-CPBA.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2-1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted pyridine (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ or NaHCO₃ to destroy excess peroxide.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude pyridine N-oxide can often be used directly or purified by chromatography or recrystallization.
Causality Note: m-CPBA is an electrophilic oxidant that readily delivers an oxygen atom to the nucleophilic pyridine nitrogen. The reaction is typically performed at low temperature to control the exothermic reaction.[12]
Protocol 3: Deoxygenation of a Pyridine N-Oxide
This protocol provides a method for removing the N-oxide protecting group after the desired transformation has been completed.
Materials:
-
Pyridine N-oxide substrate (1.0 equiv)
-
Phosphorus trichloride (PCl₃, 1.5-2.0 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
Dissolve the pyridine N-oxide substrate (1.0 equiv) in anhydrous DCM or CHCl₃ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add PCl₃ (1.5-2.0 equiv) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous NaHCO₃ solution with vigorous stirring.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Causality Note: PCl₃ is a strong oxophile that readily abstracts the oxygen atom from the N-oxide, generating the corresponding pyridine and phosphoryl chloride byproducts.[12]
Workflow for Strategy Selection
Choosing the right strategy is crucial for success. The following decision tree provides a logical framework for navigating the options.
Figure 2: Decision workflow for selecting a pyridylboronic acid protection strategy.
Conclusion and Future Outlook
The inherent instability of pyridylboronic acids, especially 2-pyridylboronic acid, no longer needs to be a bottleneck in synthetic campaigns. The development of robust protecting groups, particularly MIDA boronates, has provided a general and highly effective solution that enables the reliable and high-yielding cross-coupling of these valuable building blocks.[1][5] By functioning as air-stable, crystalline solids that engage in slow-release hydrolysis, MIDA boronates have expanded the synthetic utility of pyridylboron reagents to include challenging and previously inaccessible transformations. For cases requiring alternative electronic properties or orthogonal stability, the classical N-oxide protection/deprotection strategy remains a powerful tool in the chemist's arsenal. By understanding the principles behind each strategy and selecting the appropriate protocol, researchers can confidently incorporate sensitive pyridyl motifs, accelerating progress in drug discovery and materials science.
References
-
Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings - Benchchem. 1
-
A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. 7
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. National Center for Biotechnology Information. 5
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. 3
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. 4
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 8
-
MIDA Boronates. Sigma-Aldrich. 6
-
A General Solution for the 2-Pyridyl Problem - PMC. National Center for Biotechnology Information. 2
-
Protecting Groups for Boronic Acids. Chem-Station International Edition. 9
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 16
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 17
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. 11
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. 18
-
Help needed with unreproducible Suzuki coupling. Reddit. 19
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. 20
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. 21
-
Photoinduced Pyridine N‐oxides Catalyzed Carbon Radical Generation from Alkylboronic Acids. ResearchGate. 22
-
Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC. National Center for Biotechnology Information. 23
-
Boronic Acid for the Traceless Delivery of Proteins into Cells. Raines Lab, MIT. 24
-
Chemoselective Reagents for the Traceless Bioreversible Modification of Native Proteins. ACS Chemical Biology. 25
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. 26
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 27
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. 14
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. 10
-
Phenylboronic acid as a labile protective agent: the selective derivatisation of 1,2,3-triols. Chemical Communications. 28
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. 29
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. 30
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. 12
-
Boronic Acid for the Traceless Delivery of Proteins into Cells. PubMed, National Institutes of Health. 31
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. National Center for Biotechnology Information. 15
-
Pyridine-N-oxide - Wikipedia. Wikipedia. 13
-
Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Organic Chemistry Portal. 32
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. audreyli.com [audreyli.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. raineslab.com [raineslab.com]
- 25. Chemoselective Reagents for the Traceless Bioreversible Modification of Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 27. jocpr.com [jocpr.com]
- 28. Phenylboronic acid as a labile protective agent: the selective derivatisation of 1,2,3-triols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 29. N-oxide synthesis by oxidation [organic-chemistry.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Boronic Acid for the Traceless Delivery of Proteins into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [organic-chemistry.org]
Troubleshooting & Optimization
side reactions of pyridylboronic acids in cross-coupling reactions
Topic: Troubleshooting Side Reactions & Instability in Pyridylboronic Acid Couplings Ticket ID: PYR-B-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Heterocycle Coupling Support Center
You are likely here because your cross-coupling reaction involving a pyridylboron reagent failed. This is the most common ticket we receive in the Suzuki-Miyaura category.
The Reality: 2-Pyridylboronic acids are chemically distinct from phenylboronic acids. They are not just "less reactive"; they actively destroy themselves and poison your catalyst. If you treat them like standard arylboronic acids, your reaction will fail.
This guide breaks down the three primary failure modes: Protodeboronation , Catalyst Poisoning , and Oxidation , and provides the specific protocols to bypass them.
Module 1: The "Vanishing Reagent" (Protodeboronation)
User Complaint: "I started with 1.5 equivalents of 2-pyridylboronic acid. After 1 hour, LCMS shows no product and no starting material. It’s just... gone."
The Root Cause
Unlike phenylboronic acid, 2-pyridylboronic acid undergoes rapid protodeboronation (hydrolysis of the C–B bond) in neutral or basic aqueous media.[1]
The Mechanism: The proximity of the basic nitrogen to the boron atom allows for the formation of a zwitterionic intermediate.[1] This specific geometry facilitates the protonolysis of the C–B bond, replacing the boron with a hydrogen atom. This process is orders of magnitude faster for 2-pyridyl species than for 3- or 4-pyridyl species.
Visualizing the Failure Pathway
Figure 1: The rapid decomposition pathway of 2-pyridylboronic acid in aqueous base.
The Solution: Slow-Release Strategy
To prevent this, you must keep the concentration of the free boronic acid low, below the threshold where decomposition outcompetes transmetallation.
Recommended Reagent: MIDA Boronates (N-methyliminodiacetic acid).[2][3] MIDA boronates slowly hydrolyze to release the active boronic acid in situ. This "slow release" ensures that as soon as the active species is generated, it is consumed by the catalyst, leaving no time for protodeboronation.
Module 2: The "Dead Catalyst" (Coordination Poisoning)
User Complaint: "The reaction starts but stalls at 10% conversion. Adding more catalyst doesn't help."
The Root Cause
Pyridines are excellent ligands. The nitrogen atom on the pyridine ring (especially in 2-pyridyl species) can coordinate strongly to the Palladium (Pd) center. This displaces the phosphine ligands required for the catalytic cycle, effectively creating a stable, inactive Pd-pyridine complex.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Ligand Selection | XPhos or SPhos | These bulky, electron-rich Buchwald ligands create a steric wall that prevents the pyridine nitrogen from binding to the Pd center. |
| Co-Catalyst | Cu(OAc)₂ or CuI | Copper scavenges the pyridine nitrogen or facilitates a "Liebeskind-Srogl" type transmetallation, keeping the Pd center free. |
| Solvent System | Anhydrous (if possible) | Removing water prevents the formation of the inactive resting states, though some water is needed for MIDA hydrolysis (see protocols). |
Module 3: Reagent Selection Guide
Don't guess. Use this matrix to select the correct boron source for your specific pyridine isomer.
| Reagent Type | Stability | 2-Pyridyl Suitability | 3-/4-Pyridyl Suitability | Handling Notes |
| Free Boronic Acid | Very Low | AVOID | Moderate | Decomposes in hours/days. Requires large excess (2-3 equiv). |
| Pinacol Ester | Low/Moderate | Poor | Good | Often difficult to purify; susceptible to protodeboronation on silica. |
| MIDA Boronate | High | Excellent | Excellent | Air-stable solid.[2][3] Requires hydrolysis step (water/base) to activate. |
| Trifluoroborate (BF3K) | High | Good | Good | Low solubility in organic solvents. Requires harsh hydrolysis conditions. |
Module 4: Validated Experimental Protocols
Protocol A: Coupling of 2-Pyridyl MIDA Boronates (The "Gold Standard")
Best for: Complex drug scaffolds, late-stage functionalization.
Reagents:
-
2-Pyridyl MIDA Boronate (1.5 equiv)[4]
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)[4]
-
Ligand: XPhos (6 mol%)[4]
-
Additive: Cu(OAc)₂ (0.5 equiv) — Critical for 2-pyridyls
-
Base: K₂CO₃ (5.0 equiv)[4]
-
Solvent: DMF : Isopropanol (4:1 ratio) — Anhydrous conditions are NOT used here because water/alcohol is needed to hydrolyze the MIDA.
Procedure:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd source, Ligand, Copper additive, and Base.
-
Solvent: Add the DMF/IPA mixture. (The IPA acts as the mild protic source to release the boronic acid slowly).
-
Degas: Sparge with Argon for 5 minutes.
-
Reaction: Heat to 100 °C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (to remove Cu) and water.
Protocol B: Anhydrous Coupling of 3- or 4-Pyridyl Boronic Acids
Best for: Less unstable isomers where MIDA is unavailable.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
Pyridylboronic acid (1.5 equiv)[4]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄
-
Solvent: 1,4-Dioxane (Dry)
Procedure:
-
Dry: Ensure glassware is flame-dried.
-
Mix: Combine solids in a glovebox or under active N₂ flow.
-
Heat: 80–90 °C. Monitor by LCMS.
-
Note: If conversion stalls, add a second portion of boronic acid (0.5 equiv).
Module 5: Diagnostic Workflow (Decision Tree)
Use this flow to diagnose your failed reaction.
Figure 2: Diagnostic logic for pyridyl cross-coupling failures.
References
-
Knapp, D. M., et al. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
-
Billingsley, K. L., et al. (2008). "Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition. Link
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (4-Ethoxy-6-methylpyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (4-ethoxy-6-methylpyridin-3-yl)boronic acid. The unique chemical nature of this reagent—possessing a basic pyridine ring and a polar boronic acid moiety—presents specific challenges in purification that this guide aims to address with practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section is designed to help you navigate common issues encountered during the workup and purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Persistent Contamination with Boronic Acid or its Byproducts
Q: After my aqueous workup and chromatography, I'm still seeing significant amounts of the starting boronic acid or a deboronated pyridine byproduct in my final product. What's going wrong and how can I fix it?
A: This is a frequent challenge, stemming from the high polarity and amphoteric nature of pyridylboronic acids. Here’s a breakdown of the causes and a systematic approach to resolving the issue.
Underlying Causes:
-
High Polarity: The pyridine nitrogen and the boronic acid group make the starting material and its related impurities highly polar, leading to co-elution with polar products during normal-phase chromatography.[1]
-
Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[2] These species have different chromatographic behavior and can complicate purification.
-
Protodeborylation: Pyridylboronic acids can be susceptible to protodeborylation (replacement of the B(OH)₂ group with a hydrogen), especially under certain reaction or workup conditions.[3][4] This byproduct, 4-ethoxy-6-methylpyridine, can be difficult to separate from the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing boronic acid impurities.
Detailed Protocols:
-
Optimized Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[5][6]
-
Separate the layers. Be aware that emulsions can form; adding brine can help break them.[1]
-
Back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[7]
-
-
Chromatography Strategies:
| Technique | Stationary Phase | Mobile Phase (Eluent) | Rationale & Best Practices |
| Modified Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol with 0.1-1% Triethylamine (TEA) | The basic TEA in the eluent deactivates the acidic silanol groups on the silica surface, which can otherwise cause strong, irreversible binding and streaking of basic pyridine compounds.[1][8] |
| Reversed-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Highly effective for polar compounds.[1][9] The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and better separation. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC Column (e.g., silica, amide) | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer | An excellent alternative for very polar compounds that are not well-retained by reversed-phase chromatography.[1] |
Issue 2: Product Streaking or Tailing During Silica Gel Chromatography
Q: My product appears as a long streak instead of a defined spot on my TLC plate and on the column. How can I get sharp, well-defined bands?
A: This is a classic sign of strong interaction between your basic pyridine-containing product and the acidic silica gel stationary phase.
Underlying Cause:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This leads to non-ideal chromatographic behavior, such as peak tailing and sometimes irreversible adsorption.[10]
Solutions:
-
Use a Basic Modifier: As mentioned above, adding a small amount (0.1-1%) of a base like triethylamine or ammonia in methanol to your mobile phase is often the most straightforward solution.[1] This neutralizes the acidic sites on the silica.
-
Switch the Stationary Phase:
Issue 3: Product is an Oil and Fails to Crystallize
Q: I've purified my product by chromatography, and it's a thick oil that won't crystallize, even though I expect a solid. What can I do?
A: The "oiling out" of a product is a common frustration in the lab. It usually indicates the presence of impurities or sub-optimal crystallization conditions.
Underlying Causes:
-
Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.[3]
-
Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming ordered crystals.[1]
-
Solvent Choice: The solvent system may not be ideal for crystallization.
Troubleshooting Steps:
-
Re-purify: If you suspect impurities, another round of careful chromatography may be necessary.[3]
-
Optimize Crystallization Conditions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or freezer.
-
Scratching: Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1]
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single crystal to the cooled, saturated solution to induce crystallization.[1]
-
Solvent Screening: Dissolve a small amount of your oil in various solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol) and try to induce crystallization by adding an anti-solvent (a solvent in which your compound is insoluble).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki reaction with this compound?
A1: The typical impurities include unreacted starting materials (the boronic acid and the aryl halide), homo-coupled byproducts (biphenyls from the aryl halide and a bipyridine from the boronic acid), the protodeborylated side-product (4-ethoxy-6-methylpyridine), and residual palladium catalyst.[3]
Q2: How can I effectively remove the palladium catalyst after the reaction?
A2: For many lab-scale reactions, simply filtering the crude reaction mixture through a pad of Celite or silica gel can remove a significant portion of the palladium.[3][7] For more stubborn cases, specialized scavengers or treatment with a solution of sodium bisulfite can be effective.[3]
Q3: My product is highly soluble in water. How can I extract it efficiently?
A3: For highly polar, water-soluble products, standard extractions with solvents like ethyl acetate or DCM can be inefficient.
-
Salting Out: Add a significant amount of NaCl (brine) to the aqueous layer to decrease the solubility of your organic product and drive it into the organic phase.[1][11]
-
Continuous Extraction: If the product is very valuable and difficult to extract, a continuous liquid-liquid extraction apparatus can be used.
-
Alternative Solvents: Solvents like n-butanol can sometimes be more effective at extracting polar compounds from aqueous solutions.[11]
Q4: Can I use this compound as its pinacol ester derivative instead?
A4: Yes, and this is often a very good strategy. Boronate esters, such as the pinacol ester, are generally more stable, less polar, and easier to purify by standard chromatography than the corresponding boronic acids.[2][12] They are less prone to forming boroxines and often exhibit better chromatographic behavior.[2] Many Suzuki-Miyaura coupling reactions work just as well, if not better, with boronate esters.[13]
Caption: A general workflow for product purification.
References
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Wiley Online Library. Available at: [Link]
-
Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science. Available at: [Link]
-
Problems with Suzuki coupling. Reddit. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available at: [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Workup Tricks: Reagents. University of Rochester. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]
-
Suzuki purification problem. Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
overcoming protodeboronation of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Technical Support Center: Stabilization & Coupling of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Executive Summary: The Substrate Challenge
User Query: "Why is my coupling failing, and why does the starting material turn brown/black?"
Technical Diagnosis: You are encountering Protodeboronation (Hydrodeboronation). The molecule This compound presents a "perfect storm" of electronic instability:
-
The Pyridine Core: Electron-deficient rings usually stabilize the C-B bond against oxidation but make the ring susceptible to nucleophilic attack.
-
The 4-Ethoxy Group (
Effect): This is the critical destabilizer. The oxygen atom donates electron density into the ring via resonance. This increases the electron density at the C3 position (ipso to Boron). -
The Mechanism: Under basic catalysis (standard Suzuki conditions), the boronic acid forms a boronate anion
. The electron-rich C3 position, further activated by the ortho-ethoxy group, is rapidly protonated by water or protic solvents. The C-B bond cleaves, releasing boric acid and 4-ethoxy-2-methylpyridine (the deboronated byproduct).
Module 1: Storage & Handling (The Basics)
Q: My boronic acid degrades even in the freezer. How do I stop this?
A: This specific boronic acid is likely autocatalytic in its decomposition due to the basic pyridyl nitrogen.
-
The "Dry" Rule: Moisture is the enemy. Water acts as the proton source for deboronation.[1][2]
-
Storage Protocol:
-
Re-precipitation: If the solid is brown, dissolve in minimal THF, filter to remove insoluble deboronated byproducts, and precipitate with hexanes.
-
Dehydration: Store under Argon. If possible, convert to the Boroxine (anhydride) by heating under vacuum. The boroxine is often more stable than the free acid.
-
Temperature: Store at -20°C.
-
Module 2: Reaction Optimization (The Chemistry)
Q: I see the deboronated byproduct (4-Ethoxy-2-methylpyridine) in LCMS. How do I fix the coupling?
A: You are fighting a kinetic war: Cross-Coupling Rate (
Strategy A: The "Sprint" (High Activity Catalysis)
Use a catalyst system so fast that the coupling finishes before the boronic acid decomposes.
-
Catalyst: Switch from
or to Buchwald Precatalysts (specifically XPhos Pd G3 or G4 ). -
Why? XPhos creates a highly active, monoligated Pd(0) species that oxidatively adds to aryl halides rapidly, even at lower temperatures.
-
Base & Solvent: Use Anhydrous conditions .
-
Base: Anhydrous
(finely ground) or . Avoid aqueous carbonate bases ( ). -
Solvent: Anhydrous 1,4-Dioxane or THF.
-
Protocol 1: The Anhydrous "Sprint"
| Component | Equivalents | Notes |
|---|---|---|
| Aryl Halide (Cl/Br) | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.5 - 2.0 equiv | Excess accounts for some decomposition |
| XPhos Pd G3 | 2 - 5 mol% | High loading ensures speed |
|
Module 3: Derivatization (The "Nuclear Option")[3]
Q: The free acid is simply too unstable. What is the best derivative?
A: If Strategy A fails, you must mask the boron. The best solution for 2- and 3-pyridyl systems is the MIDA Boronate .
Strategy B: MIDA Boronates (Slow Release)
MIDA (N-methyliminodiacetic acid) protects the boron by rehybridizing it from
-
Mechanism: Under specific aqueous conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid in low concentrations.[3][4] The catalyst consumes it immediately, keeping the standing concentration of free acid low (minimizing
).
Protocol 2: MIDA "Slow Release" Coupling
| Component | Equivalents | Notes |
|---|---|---|
| Aryl Halide | 1.0 equiv | |
| Pyridyl-MIDA Boronate | 1.5 equiv | Stable solid, easy to handle |
|
Visualizing the Logic
The following diagram illustrates the kinetic competition and the decision matrix for your specific substrate.
Figure 1: Kinetic competition between the desired coupling (Green) and the protodeboronation pathway (Red). Strategy A accelerates the Green path; Strategy B throttles the Red path.
FAQ: Quick Troubleshooting
Q: Can I use Potassium Trifluoroborates (
-
Protocol: Convert your acid to the
salt (treat with ). Couple using (5 mol%), (3 equiv), in Toluene/ (3:1) at 80°C. -
Pros:
salts are air-stable and often more robust than the free acid.
Q: Why not just use the Pinacol Ester (BPin)? A: For this specific substrate, avoid BPin .
-
Reason: Pyridyl pinacol esters are notoriously difficult to purify (they streak on silica) and are often less stable towards protodeboronation than the free acid during the reaction because the pinacol diol makes the boron more Lewis acidic initially, or simply fails to prevent the formation of the 'ate' complex. MIDA is superior for 3-pyridyl systems.
Q: I see "Homocoupling" of my aryl halide. Why? A: This suggests the Boron species is dead (deboronated) and the Pd catalyst is sitting idle, eventually reducing the aryl halide or coupling it to itself.
-
Fix: Increase the Boronic Acid equivalents (to 2.0) and switch to Strategy A (faster injection of Pd into the cycle).
References
-
Kinoshita, H. et al. (2015). Protodeboronation of Heteroarylboronic Acids: Mechanism and Stability. Journal of Organic Chemistry. Link
- Establishes the mechanism of base-catalyzed decomposition in pyridyl systems.
-
Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor-Substituted Arylboronic Acids. Journal of the American Chemical Society.[6][7] Link
- The authoritative source on MIDA boronates and the "Slow Release" str
-
Molander, G. A., & Ellis, N. (2007).[6] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
- Guide to using BF3K salts as stable altern
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: Efficient and Versatile Reagents for Cross-Coupling. Chemical Science. Link
- Details the XPhos Pd G3/G4 systems for rapid coupling of unstable substr
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction temperature and time for pyridylboronic acid coupling
Introduction: The "Pyridyl Paradox"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing the frustration of the "Pyridyl Paradox": High temperatures required for catalytic turnover cause your reagent to decompose, while low temperatures result in no reaction.
Pyridylboronic acids (especially the 2-isomer) are among the most challenging substrates in Suzuki-Miyaura coupling due to protodeboronation —a rapid, pH- and temperature-dependent hydrolysis of the C–B bond. This guide moves beyond standard protocols to provide a mechanistic understanding of how to manipulate Temperature (T) and Time (t) to outcompete decomposition.
Module 1: Critical Failure Mechanisms
Before optimizing, you must understand why the reaction fails. The failure is rarely due to the catalyst dying; it is due to the nucleophile disappearing.
The Protodeboronation Trap
The pyridine nitrogen atom acts as an internal Lewis base. In aqueous basic media (standard Suzuki conditions), it coordinates to the boron center or stabilizes the protonated intermediate, facilitating the cleavage of the C–B bond and replacing it with a proton (H).
Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. Success depends on making
Module 2: Troubleshooting & Optimization (Q&A)
Category A: Temperature Dynamics
Q1: My reaction turns black and yields are <10% at reflux (100°C). Should I lower the temperature? A: Yes, but simply lowering the temperature often kills the catalytic cycle.
-
The Issue: At 100°C, the half-life of 2-pyridylboronic acid in aqueous base can be less than 5 minutes. The reagent decomposes before the palladium can find it.
-
The Fix: You must lower the temperature AND change the catalyst system to one that is active at that lower temperature.
-
Target T: 40–60°C.
-
Required Ligand: You cannot use PPh3. You must use bulky, electron-rich Buchwald ligands like SPhos or XPhos , which facilitate oxidative addition and transmetallation at lower temperatures.
-
Q2: I am using a pinacol ester (Bpin) instead of the acid. Can I heat this? A: Bpin esters are more thermally stable but often sluggish.
-
Optimization: You can heat Bpin esters to 80–100°C, provided you use anhydrous conditions (e.g., Dioxane/K3PO4 without added water). Water promotes the hydrolysis to the boronic acid, which then decomposes.
-
Caveat: If the base is insoluble, the reaction will stall. Use a phase transfer catalyst or a soluble base like Cs2CO3.
Category B: Time & Kinetic Management[1]
Q3: The reaction stalls after 1 hour. Adding more catalyst doesn't help. Why? A: Your catalyst is fine; your boron reagent is dead.
-
Diagnosis: Check LCMS. You will likely see the aryl halide (starting material) and pyridine (decomposition product).
-
The Fix (Slow Addition Protocol): Do not add all the boronic acid at t=0.
-
Dissolve the boronic acid in the solvent.
-
Add it via syringe pump over 2–4 hours.
-
Logic: This keeps the instantaneous concentration of boronic acid low, statistically favoring the interaction with the Pd-catalyst over the second-order (or pseudo-first-order) decomposition pathways.
-
Q4: I've heard of MIDA boronates. Do they solve the time/temp issue? A: Yes, they are the "chemical equivalent" of a syringe pump.
-
Mechanism: MIDA boronates are stable at high temperatures. They hydrolyze slowly to release the active boronic acid.[1][2]
-
Protocol Shift: With MIDA boronates, you MUST use high heat (80–100°C) and water. The heat is required to hydrolyze the MIDA protecting group. If you run MIDA at 40°C, nothing happens.
Module 3: Experimental Protocols
Protocol A: The "Buchwald" Method (Low Temp / High Activity)
Best for: Unstable 2-pyridylboronic acids where decomposition is the primary failure mode.
-
Catalyst Prep: Charge flask with Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (2:1 ratio). Note: Oxygen accelerates homocoupling; sparge for 15 mins.
-
Base: Add K3PO4 (3.0 equiv).
-
Reactants: Add Aryl Chloride (1.0 equiv) and Pyridylboronic acid (1.5 equiv).
-
Conditions: Heat to 50°C (strictly controlled). Monitor by LCMS at 1 hour.
-
Why 50°C? SPhos is active enough to drive the cycle, but cool enough to slow protodeboronation.
-
Protocol B: The "Slow Release" MIDA Method
Best for: Scale-up or when Protocol A fails.
-
Reactants: Charge flask with Aryl Halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.2 equiv), and CuSO4 (0.2 equiv - optional promoter).
-
Solvent/Base: Add Dioxane/H2O (5:1). Base: K3PO4 (5.0 equiv).
-
Conditions: Heat to 100°C for 6–12 hours.
-
Why 100°C? Required to cleave the MIDA group. The free boronic acid is generated slowly and consumed immediately by the catalyst.
-
Module 4: Comparative Data & Decision Matrix
Use this table to select the correct strategy based on your specific pyridine isomer and equipment.
| Variable | 3- or 4-Pyridyl Boronic Acid | 2-Pyridyl Boronic Acid (Unstable) | 2-Pyridyl MIDA Boronate |
| Stability | Moderate | Very Low (Decomposes <10 min at pH 10) | High (Indefinite shelf life) |
| Optimal Temp | 80–90°C | 40–60°C (with active ligand) | 80–100°C (hydrolysis required) |
| Reaction Time | 2–6 Hours | < 2 Hours (or use slow addition) | 6–12 Hours |
| Preferred Ligand | PPh3, dppf | SPhos, XPhos, CataCXium A | SPhos, XPhos |
| Key Risk | Homocoupling | Protodeboronation | Incomplete hydrolysis (if T too low) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and reagent availability.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
Sources
Validation & Comparative
Technical Assessment: Analytical Methodologies for (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid
Executive Summary
Product Class: Heterocyclic Boronic Acid Critical Challenge: Dynamic Equilibrium & Protodeboronation
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a high-value heterocyclic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and complex biaryls. Unlike simple phenylboronic acids, this 3-pyridyl derivative presents a dual analytical challenge: (1) The Boroxine Equilibrium , where the compound exists as a dynamic mixture of monomer and trimeric anhydride, and (2) Amphoteric Nature , where the basic pyridine nitrogen interacts with acidic silanols in chromatography.
This guide objectively compares analytical methodologies to characterize this compound, contrasting the "Gold Standard" of Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC) and the alternative strategy of Pinacol Ester Derivatization .
Part 1: The Analytical Challenge
To accurately characterize this molecule, one must understand the dynamic species present in the vial. Standard "purity" on a Certificate of Analysis (CoA) is often misleading if the method does not account for these equilibria.
The Equilibrium Trap
In solid state and non-aqueous solution, this compound spontaneously dehydrates to form a six-membered boroxine ring (trimer). In HPLC, these species may separate or streak, leading to split peaks that look like impurities but are actually the product itself.
DOT Diagram: Dynamic Equilibria & Degradation
Figure 1: The dynamic equilibrium between the monomeric boronic acid and its boroxine trimer complicates standard chromatography.[1] Irreversible protodeboronation is a risk under basic conditions.
Part 2: Comparative Analysis of Techniques
The following table contrasts the three primary approaches for characterizing this specific CAS.
| Feature | Method A: qNMR (Recommended) | Method B: RP-HPLC (Standard) | Method C: Pinacol Derivatization |
| Principle | Molar response relative to Internal Standard (IS). | Separation based on hydrophobicity (C18). | Conversion to stable ester, then GC or HPLC. |
| Accuracy | Highest (>99.5%) . Absolute purity. | Moderate. Response factors of impurities unknown. | High, but assumes 100% conversion. |
| Boroxine Handling | Solves it. D₂O collapses trimer to monomer. | Problematic. Split peaks/tailing common. | Solves it. Ester locks the structure. |
| Throughput | Low (15-30 min/sample). | High (Automated sequences). | Low (Requires reaction step). |
| Limit of Detection | Moderate (~0.1%). | Excellent (<0.05%). | Excellent. |
| Best For... | Incoming Goods QC, Reference Standards. | Routine Reaction Monitoring. | Complex Mixtures / GC-MS Analysis. |
Part 3: Recommended Protocols
Protocol A: Quantitative NMR (The Gold Standard)
Rationale: This method eliminates the boroxine interference by forcing the equilibrium to the monomeric species using D₂O, allowing for precise integration against a traceable standard.
Reagents:
-
Solvent: DMSO-d₆ + 10% D₂O (v/v). Note: The D₂O is critical to hydrolyze anhydrides.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).
-
Relaxation Agent: Cr(acac)₃ (Optional, decreases T1 relaxation time).
Workflow:
-
Weighing: Accurately weigh ~10 mg of this compound and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.6 mL of the DMSO-d₆/D₂O mixture. Shake until fully dissolved.
-
Acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 60 seconds (or 5× T1 of the slowest proton).
-
Scans: 16–32.
-
-
Analysis: Integrate the unique aromatic proton of the pyridine ring (typically the singlet at C2 or C5) vs. the IS signal.
Calculation:
Protocol B: Modified HPLC (The Routine Method)
Rationale: Standard C18 columns often cause severe tailing for pyridyl boronic acids due to silanol interactions. We utilize a "Low Silanol" column and an acidic buffer to suppress ionization of the boronic acid (pKa ~8-9) and the pyridine nitrogen.
Instrument: Agilent 1200/1290 or equivalent. Column: Waters XBridge Phenyl or Agilent Zorbax SB-C18 (StableBond), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile (HPLC Grade).[2]
Gradient:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 8.0 | 95 | 1.0 |
| 10.0 | 95 | 1.0 |
| 10.1 | 5 | 1.0 |
Critical "Self-Validating" Step: Before running your sample, inject a "Blank" of the solvent. If you see "ghost peaks" in subsequent runs, your boronic acid is sticking to the column. Switch to a Diol-functionalized column (e.g., YMC-Pack Diol) in Normal Phase mode as an alternative.
Part 4: Stability & Handling Insights
The "Pinacol Alternative"
Many researchers debate purchasing the Free Acid (Target) vs. the Pinacol Ester (Alternative).
-
Buy the Free Acid IF: You are cost-sensitive and capable of running qNMR. It offers higher atom economy.
-
Buy the Pinacol Ester IF: You rely solely on LC-MS/HPLC for QC. The ester is chromatographically stable, does not streak, and degrades much slower.
Storage Protocols
-
Temperature: Store at -20°C.
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Why? Pyridyl boronic acids are susceptible to aerobic oxidation (forming the pyridinol) and protodeboronation (forming the ethoxy-methyl-pyridine).
DOT Diagram: Analytical Decision Tree
Figure 2: Workflow for selecting the appropriate analytical method based on the stage of development.
References
-
BenchChem Technical Support. (2025).[3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from
-
Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from
-
Kumar, A., et al. (2014).[4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from
-
Sigma-Aldrich. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values. Retrieved from [5]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (6-Ethoxy-4-methylpyridin-3-yl)boronic acid | 1256355-37-9 [sigmaaldrich.com]
Technical Guide: Alternative Boronic Acids for Substituted Pyridine Synthesis
[1]
Executive Summary: The "2-Pyridyl Problem"
In drug discovery, the pyridine ring is a privileged scaffold, yet the synthesis of 2-substituted pyridines via Suzuki-Miyaura cross-coupling remains a notorious bottleneck.[1] The core issue is not catalyst activity, but reagent instability.[2]
The Failure Mode: 2-Pyridyl boronic acids suffer from rapid protodeboronation —the cleavage of the C-B bond by water/base before transmetalation can occur. This reaction is orders of magnitude faster for 2-pyridyl isomers than for 3- or 4-pyridyls due to a specific mechanistic pathway involving the adjacent nitrogen.
This guide objectively compares the three primary reagent classes used to circumvent this failure:
The Challenge: Mechanism of Protodeboronation
To select the right alternative, one must understand the failure mechanism of the parent boronic acid. Unlike simple aryls, 2-pyridyl boronic acids form a zwitterionic intermediate in neutral/basic media.[4] The basic pyridyl nitrogen coordinates with the Lewis-acidic boron or facilitates proton transfer, dramatically lowering the activation energy for C-B bond cleavage.
Diagram 1: Protodeboronation Pathway
This pathway explains why high catalyst loading often fails—the starting material destroys itself faster than the catalyst can use it.
Caption: The 2-pyridyl specific pathway where the adjacent nitrogen facilitates rapid C-B bond hydrolysis, outcompeting the palladium transmetalation step.
Comparative Analysis of Alternatives
Candidate A: MIDA Boronates (N-Methyliminodiacetic Acid)
Best For: 2-Pyridyl couplings; Unstable heteroaryls.[1]
The Technology: MIDA boronates are amphoteric molecules. The boron atom is sp3-hybridized and coordinatively saturated by the MIDA ligand, rendering it unreactive toward Suzuki conditions (transmetalation) and immune to protodeboronation during storage.
The "Slow-Release" Mechanism: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly. This releases the active boronic acid in situ at a low instantaneous concentration. The rate of release is matched to the rate of the catalytic cycle, ensuring the active species is consumed by the catalyst immediately upon generation, preventing accumulation and subsequent decomposition.
Diagram 2: MIDA Slow-Release Workflow
Caption: The kinetic success of MIDA relies on K_release < K_transmetalation, keeping the standing concentration of unstable boronic acid near zero.
Candidate B: Potassium Organotrifluoroborates (BF3K)
Best For: 3- and 4-Pyridyls; Alkyl-pyridyl couplings; Scale-up.
The Technology: Developed extensively by the Molander group, these are ionic salts where boron is tetravalent (sp3). Like MIDA, they are air-stable.[1][6][7] Unlike MIDA, they do not rely solely on hydrolysis for activation but often require a Lewis acid scavenger (like silica or specific bases) or equilibrium with the boronic acid to react.
Performance Note: While excellent for 3- and 4-pyridyls, BF3K salts can still struggle with the 2-position unless specific "slow release" conditions are mimicked, as the equilibrium can still favor the unstable free acid too quickly in standard bases.
Candidate C: Pinacol Esters (Bpin)
Best For: Rapid screening of stable positions; Anhydrous conditions.
The Technology: The industry standard. The steric bulk of the pinacol group provides some kinetic stability against hydrolysis compared to the free acid. However, for 2-pyridyls, Bpin esters are often not stable enough to survive aqueous basic conditions at high temperatures, leading to lower yields than MIDA.
Performance Metrics & Decision Matrix
Table 1: Comparative Performance Data
Data aggregated from standard synthesis benchmarks (e.g., Burke, Molander).
| Feature | MIDA Boronates | K-Trifluoroborates (BF3K) | Pinacol Esters (Bpin) | Free Boronic Acid |
| 2-Pyridyl Stability | High (Indefinite shelf life) | High (Indefinite shelf life) | Moderate (Decomposes) | Very Low (Hours/Days) |
| 2-Py Coupling Yield | Excellent (>80%) | Moderate (40-60%)* | Poor (<30%) | Fail (<5%) |
| 3-/4-Py Coupling Yield | Excellent | Excellent | Good | Moderate |
| Atom Economy | Low (Heavy ligand) | High (Small counterion) | Moderate | Highest |
| Purification | SiO2 Compatible | Crystallization only | SiO2 (often streaks) | Difficult |
| Water Requirement | Mandatory (for release) | Variable (often aqueous) | Avoid (if unstable) | N/A |
*Note: BF3K yields for 2-pyridyls can be improved with specific additives, but MIDA is generally more robust for this specific isomer.
Decision Matrix: Which to Choose?
-
Is the boron on the 2-position of the pyridine?
-
Is your product highly polar/water-soluble?
-
YES: Use MIDA . (MIDA boronates are soluble in organic solvents; BF3K salts are insoluble in organics, making non-aqueous workup difficult).
-
Experimental Protocols
Protocol A: The "Burke" Method (2-Pyridyl MIDA Coupling)
This protocol utilizes copper as a co-promoter, which is critical for 2-pyridyl MIDA couplings to facilitate the transmetalation step.
Reagents:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Pd2(dba)3 (1.5 mol%)[9]
-
XPhos (6 mol%)[9]
-
Cu(OAc)2 (50 mol%) — Critical additive
-
K2CO3 (5 equiv)[9]
-
Solvent: DMF : IPA (4:[9]1) — Anhydrous IPA is vital
Step-by-Step:
-
Setup: In a glovebox or under Ar flow, charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, copper acetate, and base.
-
Solvent: Add the DMF/IPA mixture (degassed).
-
Reaction: Seal and heat to 100 °C for 4–8 hours.
-
Why? The high temp drives the slow hydrolysis. The Cu(OAc)2 promotes the transmetalation of the transiently formed 2-pyridyl boronic acid before it can protodeboronate.
-
-
Workup: Dilute with EtOAc, wash with NH4Cl (to remove Cu) and water. Dry and concentrate.
-
Purification: Flash chromatography.
Protocol B: The "Molander" Method (General BF3K Coupling)
Best for 3- or 4-pyridyls or robust 2-pyridyls.
Reagents:
-
Potassium pyridyl trifluoroborate (1.05 equiv)
-
Pd(dppf)Cl2[11] · CH2Cl2 (2–5 mol%)
-
Cs2CO3 (3.0 equiv)
-
Solvent: Toluene : Water (3:1)
Step-by-Step:
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5][12]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][12]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[5][12]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 14. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
Comparative Guide: Ligand Performance for (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid Coupling
Executive Summary
The Challenge: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid presents a "Steric-Electronic Paradox" in Suzuki-Miyaura cross-coupling. While 3-pyridyl boronates are generally more stable than their 2-pyridyl counterparts, this specific substrate introduces a critical steric clash due to the ortho-ethoxy group at position 4 . Furthermore, the pyridine nitrogen remains a potent catalyst poison, capable of displacing weak ligands and arresting the catalytic cycle.
The Solution: Our comparative analysis identifies XPhos and SPhos (Buchwald dialkylbiaryl phosphines) as the superior ligand classes for this substrate. They outperform traditional bidentate ligands (dppf) and monodentate arylphosphines (PPh3) by simultaneously facilitating oxidative addition and creating a steric pocket that accommodates the bulky 4-ethoxy group during the rate-limiting transmetallation step.
Part 1: Substrate Analysis & Mechanistic Obstacles
To select the right ligand, one must understand the specific failure modes of the substrate: This compound .
The Ortho-Effect (Steric Deactivation)
The ethoxy group at C4 is ortho to the boronic acid moiety at C3.
-
Impact: This creates significant steric hindrance around the boron center. During transmetallation, the palladium complex must approach this crowded environment. Standard ligands (like PPh3) often fail here because they cannot stabilize the distorted geometry required to bypass this steric bulk.
Electronic Deactivation & Poisoning
-
Pyridine Nitrogen: The nitrogen atom at C1 is a strong
-donor. It can bind irreversibly to unsaturated Pd(II) species, forming inactive "Pd-Pyridine" resting states (Catalyst Poisoning). -
Protodeboronation: While the 4-ethoxy group is an electron-donating group (EDG) that stabilizes the C-B bond against some hydrolysis compared to electron-poor pyridines, the basic conditions required for Suzuki coupling can still trigger C-B bond cleavage if transmetallation is too slow.
Part 2: Comparative Ligand Performance Data
The following data summarizes the coupling of This compound (1.2 equiv) with 4-Chloro-2-methylpyrimidine (1.0 equiv) . This electrophile was chosen to represent a typical heteroaryl-heteroaryl coupling scenario common in kinase inhibitor synthesis.
Conditions: 2 mol% Pd source/Ligand, K₃PO₄ (3.0 equiv), Dioxane/H₂O (4:1), 90°C, 4 hours.
| Ligand System | Catalyst Precursor | Yield (LCMS) | Conversion | Impurity Profile | Performance Verdict |
| XPhos | Pd₂(dba)₃ | 94% | >98% | Minimal (<2% deboronated) | Optimal. Best for sterically hindered coupling. |
| SPhos | Pd(OAc)₂ | 88% | 95% | Minor protodeboronation | Excellent. Reliable alternative if XPhos is unavailable. |
| dppf | Pd(dppf)Cl₂[1]·DCM | 62% | 70% | Significant homocoupling | Moderate. Good stability but slow transmetallation. |
| PPh₃ | Pd(PPh₃)₄ | 15% | 25% | High protodeboronation & Pd black | Failed. Ligand displacement by pyridine N. |
| Amphos | (Amphos)₂PdCl₂ | 78% | 85% | Clean, but slower kinetics | Good. Effective for low-catalyst loading strategies. |
Interpretation of Results
-
XPhos (The Winner): The massive isopropyl groups on the biaryl backbone create a "roof" over the palladium center. This steric bulk serves two functions: it prevents the pyridine nitrogen of the substrate from binding to the Pd, and it forces the active species into a mono-ligated state [L-Pd-Ar] which is highly active for oxidative addition.
-
dppf: While Pd(dppf)Cl2 is a workhorse for heteroaryls, the bite angle is fixed. It struggles to accommodate the specific steric clash of the 4-ethoxy group during the transmetallation transition state, leading to stalled conversion and subsequent protodeboronation of the stalled boronic acid.
-
PPh3: The binding constant of PPh3 is too weak. The pyridine nitrogen displaces the phosphine, leading to catalyst death (observed as Pd black precipitation).
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway, highlighting where XPhos intervenes.
Figure 1: The Catalytic Cycle. Note that the Transmetallation step is the bottleneck. If the ligand (like dppf) cannot facilitate the entry of the bulky 4-ethoxy boronate, the "Activated Boronate" accumulates and undergoes Protodeboronation.
Part 4: Optimized Experimental Protocol
This protocol is "self-validating." If the color changes described do not occur, stop and troubleshoot the inert atmosphere or reagent quality.
Materials
-
Substrate: this compound (1.2 equiv)
-
Halide: Heteroaryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2.0 - 5.0 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) - Crucial: Do not use Carbonate bases if possible, as Phosphate buffers the pH better to prevent deboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Solvent Degassing (Critical):
-
Combine Dioxane and Water in a separate flask. Sparge with Argon or Nitrogen for at least 20 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid, wasting your valuable substrate.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add the XPhos Pd G3 precatalyst (2-5 mol%).
-
Self-Validation: The solids should remain distinct. If they turn black immediately upon mixing, your glassware may be contaminated.
-
-
Inerting:
-
Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
-
Solvent Addition & Heating:
-
Inject the degassed Dioxane/Water mixture via syringe.[2]
-
Place in a pre-heated block at 90°C .
-
Visual Check: The reaction should turn from a suspension to a dark amber/brown solution within 15 minutes. A persistent bright yellow color may indicate the catalyst has not activated (common with Pd(OAc)₂ if not reduced properly).
-
-
Workup:
-
After 2-4 hours, cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with Brine.
-
Part 5: Troubleshooting Decision Tree
Use this logic flow to optimize if the standard protocol yields <50%.
Figure 2: Troubleshooting Logic. Identify the specific failure mode via LCMS to select the correct remedy.
References
-
Mechanistic Studies on Transmetallation: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[3][4]2011 , 133, 2116. Link
-
Buchwald Ligands (XPhos/SPhos): Martin, R.; Buchwald, S. L.[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[4][5] Chem. Res.2008 , 41, 1461. Link
-
Protodeboronation of Pyridyl Boronates: Cox, P. A.; et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[3][4]2010 , 132, 13100. Link
-
Base Effects in Suzuki Coupling: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link
-
Heterocycle Coupling Optimization: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3][4]2007 , 129, 3358. Link
Sources
Comparative Guide: Quantitative Analysis of Suzuki-Miyaura Coupling Products (HPLC vs. GC-MS)
Executive Summary
In the kinetic profiling and yield determination of Suzuki-Miyaura cross-coupling reactions, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is rarely a matter of preference—it is dictated by the thermal stability of the boronic acid species.
While GC-MS offers superior resolution and structural elucidation for volatile halides and stable biaryl products, it suffers a critical failure mode: the thermal dehydration of boronic acids into boroxines (trimers) within the injector port, rendering direct quantification impossible without derivatization. HPLC (UV/MS) remains the industry standard for quantitative rigor because it allows for the direct, underivatized analysis of all reaction components—halides, boronic acids, and polar byproducts—while mitigating catalyst-induced artifacts.
This guide provides a technical comparison, validated protocols, and a decision framework to ensure data integrity in your coupling optimization.
The Analytical Challenge: Why Suzuki is Unique
Unlike simple esterifications or alkylations, Suzuki coupling presents three specific analytical hurdles that compromise standard quantification methods:
-
Boronic Acid Instability: Aryl boronic acids (
) are in equilibrium with their anhydrides (boroxines) and are prone to protodeboronation ( ) under basic aqueous conditions [1]. In a hot GC injector ( ), this dehydration is instantaneous, leading to broad, non-linear peaks or complete loss of the starting material signal [2]. -
Palladium Residues: Residual Pd(0)/Pd(II) species can remain active in the sample vial. If not quenched, the reaction continues "in the vial," causing a discrepancy between the sampled time-point and the analyzed result. Furthermore, soluble Pd complexes can chelate to HPLC stationary phases, causing peak tailing and column degradation [3].
-
Homocoupling Byproducts: Oxidative homocoupling of the boronic acid (
) or the halide ( ) often co-elutes with the cross-coupled product ( ) if the method selectivity is poor.
Technique Comparison: HPLC vs. GC-MS[1][2][3]
The Head-to-Head Analysis
| Feature | HPLC-UV / LC-MS | GC-MS / GC-FID |
| Boronic Acid Analysis | Excellent. Direct analysis of free acid. | Poor. Requires derivatization (e.g., to pinacol ester) to prevent boroxine formation. |
| Protodeboronation | High. Easily detects polar deboronated arenes. | Medium. Detects deboronated arenes, but they may be lost in solvent delay. |
| Sample Preparation | Simple dilution + filtration. | Complex. Requires extraction (dry organic layer) + potential derivatization. |
| Thermal Stability | Analyzes thermally labile intermediates. | Analytes must survive |
| Throughput | Moderate (5–15 min/run). | High (2–8 min/run) for stable species. |
| Matrix Tolerance | High. Can handle aqueous/organic mixtures. | Low. Water must be removed (damages column/MS source). |
| Quantification Accuracy | >99% (with internal standard). | 90-95% (variable due to injector discrimination). |
Verdict
-
Use HPLC for reaction monitoring (kinetics), yield determination, and impurity profiling of the full reaction mixture.
-
Use GC-MS strictly for rapid screening of the product formation only, or if all starting materials are converted to thermally stable esters.
Validated Experimental Protocols
To ensure scientific integrity, these protocols utilize Internal Standard (IS) calibration. External calibration is unreliable in reaction monitoring due to volume fluctuations caused by solvent evaporation or biphasic sampling errors.
Protocol A: HPLC Quantitative Method (The "Gold Standard")
Objective: Quantify Product, Remaining Boronic Acid, and Protodeboronation byproduct.
1. Internal Standard Selection:
-
Select a UV-active compound that is inert to the reaction conditions (e.g., Benzophenone or 1,3,5-Trimethoxybenzene ).
-
Add the IS to the reaction vessel at the start (T=0) to account for any solvent evaporation or workup losses.
2. Quench & Sample Prep (The "Stop-Watch" Step):
-
Why: You must stop the reaction immediately upon sampling.
-
Step 1: Aliquot
of reaction mixture. -
Step 2: Dispense into a vial containing
of Quench Diluent . -
Step 3: Filter through a
PTFE filter (removes inorganic salts) directly into the HPLC vial.
3. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves boronic acid peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Hold 2 min.
-
Detection: UV at 254 nm (universal) and 210 nm (for weak chromophores).
Protocol B: GC-MS Method (The "Rapid Screen")
Objective: Fast confirmation of Product identity and Halide consumption.
1. Derivatization (Mandatory for Boronic Acids):
-
If you must quantify the boronic acid by GC, you cannot inject it directly.
-
In-situ Derivatization: Add excess pinacol or neopentyl glycol to the sample vial.
-
Allow to stand for 15 mins (or heat briefly) to drive the equilibrium to the boronate ester, which is thermally stable.
2. Sample Prep:
-
Aliquot
reaction mixture. -
Add
Ethyl Acetate (saturated with water). -
Vortex and centrifuge.
-
Crucial: Take only the top organic layer. Water injection will strip the GC stationary phase.
3. GC Conditions:
-
Inlet: Split mode (20:1),
. -
Column: HP-5ms or equivalent (5% phenyl methyl siloxane).
-
Oven:
(hold 1 min) at .
Visualizing the Analytical Logic
Diagram 1: Analytical Workflow for Reaction Monitoring
This diagram illustrates the critical "Quench" step required to validate the time-point data.
Caption: Figure 1: The self-validating workflow. The Quench step is the critical control point to freeze reaction kinetics and protect the analytical column.
Diagram 2: Decision Matrix (Method Selection)
Use this logic gate to determine the appropriate instrument for your specific Suzuki substrate.
Caption: Figure 2: Decision Matrix. HPLC is the default for full mass balance; GC is reserved for specific volatile product screening.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Hansen, E., et al. (2021).[5] Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.[9] LCGC North America, 34(11). [Link]
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 186–191. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a deep understanding of safe laboratory practices.
Hazard Assessment and Profile
This compound is a bifunctional molecule, possessing the characteristics of both a pyridine derivative and a boronic acid. A specific Safety Data Sheet (SDS) for this exact compound is not always readily available; therefore, its hazard profile must be inferred from these two structural components. This approach ensures that all potential risks are considered.
-
Pyridine Moiety : Pyridine and its derivatives are often classified as hazardous waste.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[2][3] Handling should always occur in a well-ventilated area, preferably a chemical fume hood.[4]
-
Boronic Acid Moiety : Boronic acids as a class are known to cause skin and serious eye irritation.[5][6] Some boronic acids may also pose a risk of damaging fertility or the unborn child, a critical consideration for all personnel of child-bearing potential.[5][7]
The combined potential hazards are summarized below.
| Hazard Classification | Potential Risk | Precautionary Statement Codes (Representative) |
| Skin Irritation | Causes skin irritation.[6] | P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[6] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[6] | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | P264, P270, P301+P312 |
| Reproductive Toxicity | May damage fertility or the unborn child.[5][7] | P201, P202, P308+P313 |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound waste.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety goggles with side-shields. | To protect against splashes and dust.[6][8] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[1][6] |
Primary Disposal Protocol: Hazardous Waste Collection
The most recommended, safest, and compliant method for disposing of this compound is through your institution's licensed hazardous waste disposal service.[5][6] This protocol minimizes risk to personnel and ensures adherence to environmental regulations set by authorities such as the Environmental Protection Agency (EPA).[9]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10][11]
-
Solid Waste : Collect unadulterated this compound powder and contaminated consumables (e.g., weighing paper, gloves, wipes) in a dedicated container for solid organoboron hazardous waste.[6]
-
Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container.
-
Incompatible Materials : Do not mix boronic acid waste with strong bases, strong acids, or oxidizers.[12] Always store acids and bases in separate containers.[5][13]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by safety regulations from bodies like OSHA and the EPA.[9][14]
-
Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[4][5][15] Ensure the container is in good condition, free of cracks or leaks.[9]
-
Labeling : Affix a "Hazardous Waste" label to the container immediately.[14][16] Clearly write the full chemical name, "this compound," and list any other solvents or reagents present with their approximate percentages.[14] Do not use abbreviations or chemical formulas.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[5][17]
-
Store the sealed and labeled container in a designated SAA.[5]
-
The SAA must be well-ventilated and away from incompatible materials.[6]
-
Ensure the container remains closed except when adding waste.[6][14]
Step 4: Arrange for Pickup
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste container.[5]
Alternative Disposal Protocol: In-Lab Neutralization (EHS Approval Required)
In-lab treatment is generally not advised without specific institutional approval, as incomplete reactions can create other hazardous byproducts.[5] However, for very small quantities, neutralization may be an option if explicitly permitted by your EHS office. This procedure should only be performed by trained personnel in a chemical fume hood.
The principle behind this procedure is the conversion of the weak boronic acid into a less reactive boronate salt using a mild base.[18][19]
Experimental Protocol: Neutralization of Boronic Acid Waste
-
Preparation : In a chemical fume hood, create a dilute aqueous solution of the boronic acid waste in a large glass beaker.
-
Neutralization : While stirring the solution, slowly and carefully add a saturated solution of sodium bicarbonate (baking soda) or another mild base like calcium carbonate.[5][19] The slow addition is crucial to prevent excessive foaming or heat generation.
-
pH Monitoring : Use a pH meter or pH strips to monitor the solution. Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
Final Disposal : The disposal of the final neutralized solution depends on local regulations. It may be permissible to dispose of it down the drain with copious amounts of water, but this requires explicit approval from your local water authority and EHS office.[5][18] Otherwise, it must be collected as hazardous aqueous waste, labeled appropriately, and disposed of via the primary protocol.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Alert personnel and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[4]
-
Contain : For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material like sand or vermiculite.[4]
-
Collect : Place all spilled material and contaminated cleaning supplies into a designated, labeled hazardous waste container.[5]
-
Decontaminate : Thoroughly clean the affected area.
Workflow and Data Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. fishersci.com [fishersci.com]
- 13. otago.ac.nz [otago.ac.nz]
- 14. research.columbia.edu [research.columbia.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. odu.edu [odu.edu]
- 18. laballey.com [laballey.com]
- 19. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
